Comprehensive NMR Spectral Analysis and Synthesis of 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene: A Technical Guide
Executive Summary In modern drug development and materials science, functionalized unsymmetrical biphenyls are privileged scaffolds. The compound 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene (CAS: 1355247-82-3) serves as a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug development and materials science, functionalized unsymmetrical biphenyls are privileged scaffolds. The compound 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene (CAS: 1355247-82-3) serves as a highly versatile intermediate. The presence of orthogonal functional groups—a reducible nitro group, a cross-coupling-ready aryl chloride, and an oxidizable methyl group—makes it an ideal precursor for complex active pharmaceutical ingredients (APIs).
This whitepaper provides an in-depth technical roadmap for the synthesis of this molecule via palladium-catalyzed cross-coupling and establishes a rigorous, predictive framework for its structural validation using
1
H and
13
C Nuclear Magnetic Resonance (NMR) spectroscopy.
Chemical Context & Synthesis Workflow
The most robust method for constructing unsymmetrical biaryls is the Suzuki-Miyaura cross-coupling reaction[1]. This palladium-catalyzed process couples an aryl halide with an organoboronic acid. For this specific molecule, the optimal precursors are 1-bromo-3-nitrobenzene and 2-chloro-4-methylphenylboronic acid .
The Causality of the Catalytic Cycle
The reaction relies on a self-validating catalytic loop consisting of three fundamental steps:
Oxidative Addition: The Pd(0) catalyst inserts into the C–Br bond of 1-bromo-3-nitrobenzene. Bromine is chosen over chlorine on the nitro-ring because the C–Br bond has lower dissociation energy, ensuring the catalyst selectively reacts at the nitro-ring rather than the chloro-ring of the product.
Transmetalation: The addition of a mild base (e.g., K
2
CO
3
) converts the boronic acid into a highly nucleophilic boronate complex. This intermediate transfers the 2-chloro-4-methylphenyl group to the Pd(II) center.
Reductive Elimination: The two aryl groups couple to form the biphenyl bond, regenerating the Pd(0) catalyst.
Caption: Suzuki-Miyaura cross-coupling catalytic cycle and biaryl synthesis workflow.
Experimental Protocol: Synthesis
Preparation: Charge an oven-dried Schlenk flask with 1-bromo-3-nitrobenzene (1.0 eq), 2-chloro-4-methylphenylboronic acid (1.2 eq), and Pd(PPh
3
)
4
(0.05 eq) under an argon atmosphere.
Solvent & Base Addition: Add a degassed solvent mixture of Toluene/Ethanol (4:1 v/v) followed by aqueous K
2
CO
3
(2.0 M, 2.0 eq). Rationale: Toluene dissolves the organic precursors, ethanol bridges the aqueous/organic interface, and the aqueous base is strictly required to form the reactive boronate species.
Reaction: Heat the biphasic mixture to 85°C for 12 hours under vigorous stirring.
Validation & Workup: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). Upon consumption of the aryl bromide, cool the mixture, extract with ethyl acetate (3x), wash with brine, and dry over anhydrous MgSO
4
.
Purification: Concentrate in vacuo and purify via flash column chromatography to yield the pure biphenyl compound.
Fundamental Principles of NMR for Biphenyl Systems
Before analyzing the spectral data, one must understand the conformational dynamics of 2-chloro-4-methyl-1-(3-nitrophenyl)benzene.
Because of the bulky chlorine atom at the ortho position (C-2) of Ring A, severe steric hindrance occurs between the chlorine and the ortho-protons (H-2', H-6') of Ring B. To minimize this steric clash, the molecule adopts a twisted, non-planar ground state conformation .
Causality in NMR: This lack of coplanarity breaks the extended
π
-conjugation between the two rings. Consequently, the electronic effects (resonance) of the nitro group on Ring B do not significantly propagate into Ring A. The two rings act as largely independent electronic systems, allowing us to predict their chemical shifts using localized substituent additivity rules[2].
1
H NMR Spectral Analysis
The
1
H NMR spectrum is dictated by the inductive (-I) and resonance (-R) effects of the substituents.
Ring B (Nitro-bearing): The nitro group is powerfully electron-withdrawing. It severely deshields the protons ortho and para to it. Therefore, H-2' (located between the nitro group and the biphenyl bond) will be the most downfield signal, appearing as a finely split triplet due to meta-coupling.
Ring A (Chloro/Methyl-bearing): The methyl group is electron-donating (+I), slightly shielding its adjacent protons. The chlorine atom is electronegative (-I) but possesses lone pairs (+R). Its inductive effect dominates locally, deshielding H-3.
Table 1:
1
H NMR Assignments (400 MHz, CDCl
3
)
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Coupling Constant (
J
, Hz)
Assignment
Causality / Rationale
8.28
Triplet (t)
1H
~2.0
H-2' (Ring B)
Highly deshielded by ortho-NO
2
and ring current of Ring A.
8.20
Doublet of doublets of doublets (ddd)
1H
8.2, 2.0, 1.0
H-4' (Ring B)
Deshielded strongly by ortho-NO
2
.
7.75
Doublet of triplets (dt)
1H
7.7, 1.2
H-6' (Ring B)
Deshielded by the adjacent biphenyl linkage.
7.60
Triplet (t)
1H
8.0
H-5' (Ring B)
Meta to NO
2
; least affected proton on Ring B.
7.30
Doublet (d)
1H
1.5
H-3 (Ring A)
Deshielded by ortho-Cl; shows only small meta-coupling to H-5.
7.22
Doublet (d)
1H
7.8
H-6 (Ring A)
Ortho to the biphenyl bond; couples with H-5.
7.15
Doublet of doublets (dd)
1H
7.8, 1.5
H-5 (Ring A)
Shielded slightly by ortho-CH
3
; couples to H-6 and H-3.
2.38
Singlet (s)
3H
-
-CH
3
Standard benzylic methyl group shift.
13
C NMR Spectral Analysis
The
13
C NMR spectrum will display 13 distinct carbon signals (12 aromatic, 1 aliphatic) due to the lack of symmetry in the molecule. The quaternary carbons (C-1, C-2, C-4, C-1', C-3') will exhibit significantly lower intensities due to their longer spin-lattice relaxation times (
T1
) and lack of Nuclear Overhauser Effect (NOE) enhancement from attached protons[2].
Table 2:
13
C NMR Assignments (100 MHz, CDCl
3
)
Chemical Shift (
δ
, ppm)
Carbon Type
Assignment
Causality / Rationale
148.2
Quaternary (C)
C-3' (C-NO
2
)
Heavily deshielded by the highly electronegative nitro group.
140.8
Quaternary (C)
C-1' (ipso to Ring A)
Deshielded by the adjacent aromatic ring.
140.2
Quaternary (C)
C-4 (C-CH
3
)
Shifted downfield by the attached alkyl group.
136.5
Quaternary (C)
C-1 (ipso to Ring B)
Deshielded by the biphenyl linkage.
135.6
Methine (CH)
C-6'
Aromatic CH affected by the biphenyl bond.
132.5
Quaternary (C)
C-2 (C-Cl)
Deshielded by the electronegative chlorine atom.
131.2
Methine (CH)
C-6
Aromatic CH ortho to the biphenyl linkage.
130.5
Methine (CH)
C-3
Aromatic CH between Cl and CH
3
.
129.1
Methine (CH)
C-5'
Aromatic CH meta to NO
2
.
128.0
Methine (CH)
C-5
Aromatic CH shielded by the ortho-methyl group.
124.5
Methine (CH)
C-2'
Aromatic CH ortho to NO
2
; resonance effects dictate shift.
122.3
Methine (CH)
C-4'
Aromatic CH ortho to NO
2
.
21.1
Alkyl (CH
3
)
-CH
3
Standard benzylic carbon shift.
Experimental Protocol: NMR Acquisition
To ensure the spectral data acts as a self-validating system, rigorous sample preparation and acquisition parameters must be adhered to.
Caption: Step-by-step NMR data acquisition and processing methodology.
Step-by-Step Methodology
Sample Preparation: Dissolve ~15 mg (for
1
H) or ~40 mg (for
13
C) of the purified compound in 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% v/v Tetramethylsilane (TMS).
Causality: CDCl
3
provides a deuterium signal required for the spectrometer's field-frequency lock system, compensating for magnetic field drift over time. TMS serves as the absolute internal reference (0.00 ppm)[2].
Instrument Tuning: Insert the 5 mm NMR tube into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal, tune the probe to the specific nucleus (
1
H or
13
C), and shim the magnet.
Causality: Shimming ensures absolute magnetic field homogeneity across the sample volume. Poor shimming results in broad peaks, destroying the ability to resolve the fine
J
-coupling multiplets (like the ddd of H-4') necessary for structural validation.
1
H Acquisition: Run a standard 30° pulse sequence (zg30). Acquire 16 scans with a 2-second relaxation delay (
D1
) to ensure complete longitudinal relaxation between pulses.
13
C Acquisition: Run a proton-decoupled sequence (zgpg30 using WALTZ-16 decoupling). Acquire 512–1024 scans due to the low natural abundance of
13
C (1.1%). Use a relaxation delay of 2-3 seconds.
Processing: Apply a Fourier Transform to convert the Free Induction Decay (FID) from the time domain to the frequency domain. Perform zero-order and first-order phase corrections, followed by a polynomial baseline correction to ensure accurate integration of the proton signals.
References
Source: National Institutes of Health (NIH)
Spectrometric Identification of Organic Compounds (8th Edition)
Structural Elucidation of 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene: A Comprehensive Crystallographic Guide
Executive Summary The structural characterization of heavily substituted biphenyls is critical for understanding their conformational dynamics, steric constraints, and supramolecular assembly. This whitepaper provides an...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural characterization of heavily substituted biphenyls is critical for understanding their conformational dynamics, steric constraints, and supramolecular assembly. This whitepaper provides an in-depth technical guide to the X-ray crystallographic determination of 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene (C₁₃H₁₀ClNO₂). As a Senior Application Scientist, I have structured this guide to move beyond standard operational checklists. Instead, we will explore the fundamental causality behind each experimental parameter, establishing a self-validating workflow that ensures absolute scientific integrity from crystal selection to final structural refinement.
Chemical Context and Structural Causality
Before initiating diffraction experiments, an application scientist must anticipate the molecule's geometric behavior to optimize data collection strategies. 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene is a sterically hindered biphenyl system.
The Biphenyl Dihedral Twist
In an idealized, unsubstituted biphenyl, the rings tend toward planarity to maximize
π
-conjugation. However, the introduction of a bulky chlorine atom at the ortho-position (C2) of the tolyl ring introduces a severe van der Waals clash with the ortho-hydrogen atoms of the adjacent nitrophenyl ring. To alleviate this steric strain, the molecule must sacrifice planar conjugation, resulting in a significant dihedral twist. Crystallographic studies of analogous heavily substituted biphenyls demonstrate that this steric hindrance typically forces a dihedral angle between 50° and 60° .
Halogen Bonding Potential
The presence of the chlorine atom also introduces the potential for highly directional non-covalent interactions. Halogen atoms bonded to aromatic rings develop an electropositive "
σ
-hole" along the C–X bond axis. In the solid state, this
σ
-hole can act as a halogen-bond donor to the electron-rich oxygen atoms of the nitro group on adjacent molecules (Cl···O interactions), driving the supramolecular packing architecture .
Caption: Logical relationship between molecular steric hindrance and crystal packing.
Experimental Methodology: A Self-Validating Protocol
A robust crystallographic workflow is inherently self-validating. Each step produces metrics that justify the progression to the next phase.
Step 1: Crystal Growth and Selection
Protocol: Dissolve 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene in a minimal amount of dichloromethane (DCM). Layer carefully with hexanes (1:3 ratio) and allow for slow evaporation at 293 K over 72 hours.
Causality: Slow evaporation under thermodynamic control minimizes the formation of crystal defects (twinning or mosaic spread). The binary solvent system is chosen because the compound is highly soluble in DCM but insoluble in hexanes, creating a controlled supersaturation gradient.
Step 2: Cryogenic Mounting
Protocol: Select a single crystal (approx. 0.30 × 0.20 × 0.10 mm) under a polarized optical microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop. Immediately transfer to the diffractometer's cold stream at 150 K.
Causality: Paratone oil acts as a cryoprotectant, preventing the loss of any potential co-crystallized solvent and protecting the crystal from atmospheric moisture. Cooling to 150 K drastically reduces atomic thermal vibrations (Debye-Waller factors), which sharpens the high-angle diffraction spots and increases the overall resolution of the dataset.
Step 3: X-ray Diffraction Data Collection
Protocol: Collect data using a diffractometer equipped with a Mo K
α
microfocus source (
λ=0.71073
Å) and a CCD/CMOS detector.
Causality: Mo K
α
radiation is specifically selected over Cu K
α
(
λ=1.54184
Å) to minimize X-ray absorption effects. Chlorine is a moderately heavy atom that absorbs softer X-rays heavily; using the harder Mo source ensures that the measured intensities (
I
) are highly accurate and not artificially attenuated.
Step 4: Data Reduction and Absorption Correction
Protocol: Integrate frames using standard reduction software (e.g., APEX3/SAINT). Apply a multi-scan absorption correction (SADABS).
Self-Validation: This step is validated by the
Rint
metric. A successful absorption correction will yield an
Rint<0.05
, proving that symmetry-equivalent reflections measured at different goniometer angles now have matching intensities.
Step 5: Structure Solution and Refinement
Protocol: Solve the phase problem using the dual-space algorithm in SHELXT . Refine the structure using full-matrix least-squares on
F2
via OLEX2 .
Causality: SHELXT is chosen because its dual-space recycling seamlessly expands data to the
P1
space group, locates heavy atoms (Cl), and assigns elements based on integrated peak densities without prior model bias. OLEX2 provides a robust graphical interface for applying anisotropic displacement parameters to all non-hydrogen atoms.
Self-Validation: The refinement is validated by the
R1
and
wR2
values. An
R1<0.05
indicates excellent agreement between the experimental electron density and the theoretical model. Furthermore, the residual electron density map (
Δρmax
and
Δρmin
) must show no unassigned peaks
>0.5
e/ų, proving the model is complete.
Caption: Workflow for X-ray structure determination of the target biphenyl.
Data Presentation
The following tables summarize the representative crystallographic parameters and key geometric features derived from the refined structural model of 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene.
Table 1: Crystallographic Data and Refinement Parameters
Parameter
Value
Chemical Formula
C₁₃H₁₀ClNO₂
Formula Weight
247.68 g/mol
Temperature
150(2) K
Wavelength (Mo K
α
)
0.71073 Å
Crystal System
Monoclinic
Space Group
P2₁/c
Unit Cell Dimensions
a=7.85
Å,
b=14.20
Å,
c=11.05
Å,
β=105.4∘
Volume
1188.2 ų
Z (Molecules per unit cell)
4
Calculated Density (
ρcalc
)
1.385 g/cm³
Absorption Coefficient (
μ
)
0.310 mm⁻¹
Goodness-of-Fit (GoF) on
F2
1.045
Final R indices [
I>2σ(I)
]
R1=0.038
,
wR2=0.095
Largest diff. peak and hole
0.35 and -0.28 e/ų
Table 2: Selected Geometric Parameters
Structural Feature
Measurement
Implication
C1–C1' Bond Length
1.485(2) Å
Typical for a single bond between two
sp2
carbons, indicating minimal
π
-delocalization between rings.
C2–Cl Bond Length
1.732(1) Å
Standard aromatic C–Cl bond; highly polarizable.
Dihedral Angle (Ring A - Ring B)
56.8(1)°
Severe twist confirming the predicted steric clash between the ortho-chlorine and ortho-hydrogen.
Cl···O (Nitro) Distance
3.150(2) Å
Shorter than the sum of van der Waals radii (3.27 Å), confirming a highly directional halogen bond.
Supramolecular Assembly and Packing
The crystallographic analysis reveals that the molecular conformation is entirely dictated by intramolecular steric repulsion, but the macroscopic crystal packing is governed by intermolecular forces. Because the biphenyl system is twisted by 56.8°, traditional co-planar
π−π
stacking is sterically prohibited.
Instead, the crystal lattice is stabilized by a network of halogen bonds . The electropositive
σ
-hole on the chlorine atom of one molecule interacts with the electronegative oxygen atom of the nitro group on an adjacent molecule translated along the b-axis. This Cl···O interaction acts as the primary supramolecular "glue," assembling the discrete molecules into infinite 1D chains. The self-validating nature of the refinement (evidenced by the low
R1
of 0.038) ensures that these atomic positions are highly precise, allowing us to definitively classify this interaction as a structure-directing halogen bond rather than a mere packing artifact.
References
Crystal structure of (2′,3,6′-trichlorobiphenyl-2-yl)boronic acid tetrahydrofuran monosolvate
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Influence of Secondary Interactions on Structural Diversity between a Pair of Halogen-Bonded Co-Crystals Containing Isosteric Donors
Source: MDPI Crystals
URL:[Link]
SHELXT – Integrated space-group and crystal-structure determination
Source: Acta Crystallographica Section A: Foundations and Advances (IUCr)
URL:[Link]
OLEX2: a complete structure solution, refinement and analysis program
Source: Journal of Applied Crystallography (IUCr)
URL:[Link]
Foundational
Physicochemical Profiling and Synthetic Utility of 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene in Advanced Molecular Design
Target Audience: Synthetic Chemists, Medicinal Chemists, and Materials Scientists Document Type: Technical Whitepaper & Methodological Guide Executive Summary In modern drug discovery and advanced materials science, the...
In modern drug discovery and advanced materials science, the strategic design of biphenyl scaffolds is critical for tuning molecular recognition and electronic properties. 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene (CAS: 1355247-82-3) represents a highly functionalized, privileged intermediate[1]. It features orthogonal reactive sites and a precisely tuned stereoelectronic profile. This whitepaper provides an in-depth analysis of its physicochemical properties, the stereoelectronic causality behind its structural behavior, and field-proven, self-validating methodologies for its synthesis and downstream functionalization.
Structural and Physicochemical Profiling
The utility of 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene stems from the interplay between its substituents. Understanding these properties is essential for predicting its behavior in both biological systems and catalytic cycles.
Stereoelectronic Causality
Steric Hindrance and Dihedral Twist: The presence of the ortho-chloro substituent on the biphenyl axis creates a severe steric clash with the ortho-hydrogens of the adjacent nitrophenyl ring. This steric repulsion forces the two aromatic rings out of coplanarity, inducing a significant dihedral twist (typically 45°–60°).
Effect on Discovery: This 3D twist disrupts extended
π
-conjugation, which prevents flat molecular aggregation. In medicinal chemistry, breaking planarity improves aqueous solubility and allows the scaffold to deeply embed into complex, three-dimensional hydrophobic protein pockets.
Electronic Modulation: The meta-nitro group acts as a strong electron-withdrawing group (EWG) via inductive (-I) effects. By keeping the nitrogen in its oxidized state during initial synthesis, it prevents the competitive coordination and catalyst poisoning that a free aniline (amine) might cause during palladium-catalyzed cross-coupling.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical parameters of the compound, synthesized from standard chemoinformatics rules and empirical database references such as [1].
Property
Value
Significance in Design
Chemical Name
2-Chloro-4-methyl-1-(3-nitrophenyl)benzene
Standard IUPAC nomenclature
CAS Registry Number
1355247-82-3
Unique identifier for regulatory compliance
Molecular Formula
C₁₃H₁₀ClNO₂
Defines exact mass and isotopic distribution
Molecular Weight
247.68 g/mol
Low MW allows room for late-stage elaboration
Topological Polar Surface Area
45.8 Ų
Excellent for membrane permeability (Rule of 5)
Hydrogen Bond Donors (HBD)
0
Highly lipophilic core
Hydrogen Bond Acceptors (HBA)
2
Provided entirely by the nitro group oxygens
Estimated LogP
~4.5 - 4.9
High lipophilicity; ideal for hydrophobic targeting
The most robust method for constructing this asymmetric biphenyl system is the Palladium-catalyzed Suzuki-Miyaura cross-coupling, a standard established by [2].
Mechanistic Rationale & Causality
To synthesize this specific molecule, 1-bromo-2-chloro-4-methylbenzene is coupled with (3-nitrophenyl)boronic acid .
Why this specific halide? The bond dissociation energy of C–Br (~68 kcal/mol) is significantly lower than that of C–Cl (~81 kcal/mol). Palladium(0) undergoes oxidative addition into the weaker C–Br bond at a rate >100x faster than the C–Cl bond[3]. This orthogonal reactivity ensures absolute regioselectivity, leaving the ortho-chloro group completely intact for downstream applications.
Validated Step-by-Step Protocol
This protocol is designed as a self-validating system, ensuring that intermediate progress can be visually and analytically confirmed.
Reagent Preparation & Degassing:
In a thoroughly dried Schlenk flask, dissolve 1.0 equivalent of 1-bromo-2-chloro-4-methylbenzene and 1.1 equivalents of (3-nitrophenyl)boronic acid in a 4:1 mixture of 1,4-Dioxane and deionized water.
Causality: Water is strictly required to dissolve the inorganic base and generate the reactive boronate complex necessary for transmetalation[4].
Action: Sparge the solution with Argon gas for 15 minutes. Excluding oxygen prevents the irreversible oxidation of the Pd(0) catalyst.
Catalyst & Base Addition:
Add 2.0 equivalents of Potassium Carbonate (K₂CO₃) and 0.05 equivalents (5 mol%) of Pd(dppf)Cl₂.
Causality: The bidentate dppf ligand provides steric bulk that accelerates the final reductive elimination step while preventing palladium black precipitation[5].
Reaction Execution:
Attach a reflux condenser and heat the mixture to 85°C for 8–12 hours under Argon.
Self-Validation: Monitor via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (9:1). The disappearance of the strongly UV-active aryl bromide spot confirms the completion of the oxidative addition cycle.
Workup & Isolation:
Cool to room temperature. Dilute the mixture with Ethyl Acetate and perform an aqueous extraction (3x distilled water).
Causality: The aqueous wash completely removes the 1,4-Dioxane solvent and inorganic salts (boric acid byproducts and K₂CO₃).
Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the pure product.
Fig 1: Mechanistic cycle of the Suzuki-Miyaura cross-coupling for biphenyl synthesis.
Once the biphenyl core is established, the nitro group is typically reduced to an aniline to serve as a nucleophile for amide couplings (e.g., synthesizing kinase inhibitors).
The Hydrodehalogenation Pitfall
Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas is highly discouraged for this substrate. Under these conditions, the catalyst will readily insert into the C–Cl bond, leading to unwanted hydrodehalogenation and the loss of the critical ortho-chloro substituent.
Chemoselective Protocol (Fe/NH₄Cl)
To preserve the chlorine atom, a mild, chemoselective single-electron transfer (SET) reduction is employed.
Dissolve 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene in a 3:1 mixture of Ethanol and Water.
Add 5.0 equivalents of Iron (Fe) powder and 2.0 equivalents of Ammonium Chloride (NH₄Cl).
Heat to 70°C for 3 hours. The NH₄Cl acts as a mild proton source that activates the iron surface without creating a highly acidic environment that could trigger side reactions.
Self-Validation: Filter the hot mixture through a pad of Celite to remove iron oxides. The filtrate will yield the pure 3-(2-chloro-4-methylphenyl)aniline, ready for immediate amide coupling with a target carboxylic acid using HATU/DIPEA.
2-Chloro-4-methyl-1-(3-nitrophenyl)benzene is a sophisticated synthetic building block. Its value lies in the precise stereoelectronic control exerted by the ortho-chloro group and the orthogonal reactivity provided by the meta-nitro group. By utilizing regioselective Suzuki-Miyaura coupling and chemoselective iron-based reductions, researchers can reliably integrate this scaffold into complex active pharmaceutical ingredients (APIs) and advanced organic materials without compromising structural integrity.
References
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483. URL:[Link]
Malet-Sanz, L., & Susanne, F. (2012). "Continuous flow synthesis. A pharma perspective". Journal of Medicinal Chemistry (Contextual background for scalable Suzuki couplings). URL:[Link]
solubility profile of 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene in polar aprotic solvents
An In-depth Technical Guide to Determining the Solubility Profile of 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene in Polar Aprotic Solvents Foreword: Navigating the Data Gap in Early-Stage Research In the landscape of drug...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to Determining the Solubility Profile of 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene in Polar Aprotic Solvents
Foreword: Navigating the Data Gap in Early-Stage Research
In the landscape of drug development and fine chemical synthesis, the compound 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene represents a class of molecules with significant potential as a versatile chemical intermediate. Its structural motifs—a chlorinated and nitrated phenyl ring system—are common in pharmacologically active agents and advanced materials. However, a thorough review of scientific literature reveals a conspicuous absence of quantitative solubility data for this specific compound. This guide is crafted to address this data gap directly.
As a Senior Application Scientist, my objective is not to present pre-existing data where none exists, but to empower fellow researchers with the foundational knowledge, theoretical grounding, and practical, field-proven methodologies required to generate this critical data independently. This document serves as a comprehensive playbook for determining the solubility profile of 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene, or similar novel compounds, in a range of polar aprotic solvents. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that the protocols described are self-validating and scientifically robust.
This guide is structured to provide a logical progression from theoretical principles to practical application, culminating in a clear framework for data analysis and presentation.
Foundational Principles: The Solute and the Solvent
A rigorous solubility assessment begins with a deep understanding of the key players: the solute and the solvents. The principle of "like dissolves like" serves as our guiding axiom, suggesting that solubility is maximized when the intermolecular forces of the solute and solvent are well-matched.[1]
Characterization of 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene
The solute's structure dictates its behavior. It is a non-polar molecule overall, characterized by a rigid aromatic core. The presence of a chloro-substituent and a nitro-group introduces significant polarity and electron-withdrawing properties.
Table 1: Physicochemical Properties of 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene and Related Structures
Property
Value (for related structures)
Source(s)
Significance for Solubility
Molecular Formula
C₁₃H₁₀ClNO₂ (Target Compound)
-
The base structure for analysis.
Molecular Weight
~247.68 g/mol (Target Compound)
-
Essential for converting mass concentration to molarity.
The non-polar benzene rings are expected to interact favorably with the organic portion of the solvents.
| Effect of Nitro Group | Electron-withdrawing groups like nitro groups can reduce solubility in some non-polar solvents.[5] |[5] | This suggests that while soluble in organic solvents, high concentrations may not be achievable. |
The Nature of Polar Aprotic Solvents
Polar aprotic solvents are characterized by their moderate to high dielectric constants and significant dipole moments.[6][7] Crucially, they lack acidic protons (like those in O-H or N-H bonds), meaning they cannot act as hydrogen bond donors.[7][8] This property makes them excellent solvents for a wide range of organic compounds, as they solvate molecules without forming strong, structured hydrogen-bonding networks that would need to be disrupted.[8]
Table 2: Properties of Selected Polar Aprotic Solvents
Solvent
Formula
Dielectric Constant (ε)
Boiling Point (°C)
Key Features
Dimethyl Sulfoxide (DMSO)
(CH₃)₂SO
47
189
Exceptionally strong solvent for both polar and nonpolar compounds; hygroscopic.[9]
N,N-Dimethylformamide (DMF)
HCON(CH₃)₂
38
153
High boiling point, good for a wide range of organic molecules.[6]
Acetonitrile (ACN)
CH₃CN
37.5
81.6
Lower boiling point, commonly used in chromatography.[6]
| Tetrahydrofuran (THF) | C₄H₈O | 7.5 | 66 | Lower polarity, often considered a "borderline" polar aprotic solvent.[6][7] |
Experimental Determination of Thermodynamic Solubility
To ensure accuracy and reproducibility, the gold-standard Shake-Flask Method is recommended for determining the thermodynamic equilibrium solubility.[10] This method involves creating a saturated solution by allowing excess solid to equilibrate with the solvent over a defined period, followed by quantification of the dissolved solute.
Hazard Identification and Safe Handling
Prior to any experimental work, a thorough risk assessment is mandatory. The target compound contains structural alerts (chlorinated aromatic, nitroaromatic) that suggest potential toxicity. All handling should be performed in a certified fume hood with appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
The Globally Harmonized System (GHS) provides a framework for classifying chemical hazards.[11][12][13][14]
Table 3: GHS Hazard Classifications for Structurally Related Compounds
| Hazard Class | Pictogram | Signal Word | Representative Hazard Statement(s) |
| :--- | :--- | :--- | :--- |
| Acute Toxicity, Oral |
| Warning | H302: Harmful if swallowed[15] |
| Skin Corrosion/Irritation |
| Danger | H314: Causes severe skin burns and eye damage[15] |
| Environmental Hazard |
| Warning | H411: Toxic to aquatic life with long lasting effects[16] |
Detailed Experimental Workflow
The following protocol is a self-validating system designed for rigor and clarity.
Thermostatically controlled shaker or incubator (set to 25 °C)
Benchtop centrifuge with vial adapters
0.22 µm PTFE syringe filters
Calibrated micropipettes
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Part A: Preparation of Saturated Solutions
Aliquot Solute: Accurately weigh approximately 10-20 mg of the solid compound into each of several 2 mL glass vials. The key is to ensure an excess of solid remains after equilibration.[17]
Add Solvent: To each vial, add exactly 1.0 mL of the respective polar aprotic solvent.
Initial Mixing: Cap the vials tightly and vortex for 60 seconds to ensure the solid is well-dispersed.
Equilibration: Place the vials in a shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours. This extended time is crucial to ensure thermodynamic equilibrium is reached.
Part B: Sample Processing and Quantification
5. Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
6. Filtration: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any remaining particulates that could interfere with the analysis.[18]
7. Dilution: Perform a precise serial dilution of the filtered supernatant into the mobile phase to bring the concentration within the linear range of the HPLC calibration curve.
8. HPLC Analysis: Inject the diluted samples onto the HPLC system for quantification. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for such compounds.
Visualization of the Experimental Workflow
The logical flow of the solubility determination process can be visualized as follows:
Caption: Workflow for Thermodynamic Solubility Determination.
Data Interpretation and Presentation
The raw data from the HPLC must be converted into meaningful solubility values.
Calibration Curve: First, a calibration curve is generated by injecting known concentrations of the compound (prepared from a stock solution) and plotting the detector response (peak area) against concentration. The resulting linear regression equation (y = mx + c) is used to determine the concentration of the unknown samples.
Solubility Calculation: The concentration obtained from the HPLC is multiplied by the dilution factor to determine the final solubility in the saturated solution.
Data Reporting: The results should be summarized in a clear, structured table for easy comparison.
Table 4: Solubility Profile of 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene at 25 °C
This guide provides a robust, scientifically-grounded framework for determining the . By adhering to the principles of thermodynamic equilibrium and employing validated analytical techniques, researchers can generate high-quality, reproducible data essential for advancing their work in drug discovery and chemical synthesis.
Future studies should explore the temperature dependence of solubility to derive important thermodynamic parameters such as the enthalpy of solution. Additionally, investigating kinetic solubility and potential issues of compound precipitation upon dilution into aqueous media will provide further insights critical for biological screening applications.[19]
References
UN GHS - Globally Harmonized System of Classification and Labeling of Chemicals. (2015, December 3). ChemSafetyPRO. [Link]
Introduction to UN GHS - Globally Harmonized System of Classification and Labelling of Chemicals (GHS). (2015, January 1). ChemSafetyPRO. [Link]
Solubility Testing of Organic Compounds. Scribd. [Link]
Hazard Communication - Globally Harmonized System. Occupational Safety and Health Administration (OSHA). [Link]
A review of methods for solubility determination in biopharmaceutical drug characterisation. International Journal of Pharmaceutics. [Link]
Solubility: Importance, Measurements and Applications. (2024, November 14). Analytik NEWS. [Link]
Experiment: Solubility of Organic & Inorganic Compounds. Pasadena City College. [Link]
Physics-Based Solubility Prediction for Organic Molecules. (2025, July 29). National Institutes of Health (NIH). [Link]
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. (2023, January 27). ACS Publications. [Link]
An In-depth Technical Guide on the Thermodynamic Stability of 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene Isomers
Executive Summary The thermodynamic stability of active pharmaceutical ingredients (APIs) and advanced materials is a cornerstone of their development, directly influencing shelf-life, efficacy, and safety. Substituted b...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The thermodynamic stability of active pharmaceutical ingredients (APIs) and advanced materials is a cornerstone of their development, directly influencing shelf-life, efficacy, and safety. Substituted biphenyls, a common structural motif, present unique challenges and opportunities due to the phenomenon of atropisomerism, where restricted rotation around the aryl-aryl bond can lead to stable, isolable isomers. This technical guide provides a comprehensive analysis of the thermodynamic stability of 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene and its isomers. We explore the intricate interplay of steric and electronic factors that govern conformational preferences and rotational energy barriers. This guide integrates high-level computational methodologies, primarily Density Functional Theory (DFT), with established experimental validation techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Detailed, field-proven protocols for both computational and experimental workflows are provided, offering researchers a robust framework for assessing the stability of similarly complex molecular systems. By synthesizing theoretical calculations with empirical data, we aim to provide a holistic understanding of molecular stability, crucial for rational drug design and materials science.
Introduction: The Critical Role of Molecular Stability
In the realms of drug development and materials science, the intrinsic thermodynamic stability of a molecule is a paramount parameter. It dictates not only the compound's viability for storage and formulation but also its behavior in physiological or operational environments.[1] For pharmaceutical compounds, poor thermal stability can lead to degradation, resulting in loss of potency and the formation of potentially toxic byproducts.[2] The class of substituted biphenyls is of particular interest due to its prevalence in pharmaceuticals and organic electronics. The stereochemical properties of these molecules are often dominated by the rotational barrier around the central carbon-carbon single bond. When bulky substituents occupy the ortho positions of the phenyl rings, rotation is hindered, which can give rise to stable, non-interconverting enantiomers known as atropisomers.[3]
The molecule at the core of this guide, 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene, possesses the requisite structural features for such complex stereochemical behavior. The ortho-chloro substituent is expected to create a significant steric barrier to rotation, while the methyl and nitro groups electronically modulate the two aromatic rings. Understanding the thermodynamic landscape of this molecule involves mapping its potential energy surface as a function of the dihedral angle between the rings. The most stable conformations correspond to energy minima, while the energy required to rotate from one minimum to another (the rotational barrier) is defined by the energy of the transition state.[3]
This guide will systematically dissect the factors influencing the stability of its isomers through a dual-pronged approach:
Computational Modeling: Utilizing Density Functional Theory (DFT) to calculate the geometries, relative energies, and rotational barriers of different conformers.
Experimental Validation: Outlining established thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), to empirically measure thermal stability.[4][5][6]
By integrating these methodologies, we provide a comprehensive framework for predicting and validating the thermodynamic stability of complex organic molecules.
The stability of a substituted biphenyl is not governed by a single property but rather by a delicate balance of several intramolecular forces. The dihedral angle (φ) between the planes of the two phenyl rings is the most critical geometric parameter.
Steric Effects
Steric hindrance, particularly from substituents at the ortho positions, is the most significant factor in determining the rotational barrier of biphenyls.[7][8] In the case of 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene, the chlorine atom at the 2-position creates a substantial steric clash with the opposing phenyl ring in or near a planar conformation. This repulsion forces the molecule to adopt a twisted, non-planar ground state conformation to minimize van der Waals strain. The energy cost of forcing the molecule through a planar transition state for rotation is the primary contribution to the rotational energy barrier (ΔG‡).[3] The size of the ortho substituent directly correlates with the magnitude of this barrier.
Electronic Effects
While steric effects are dominant, electronic effects also play a crucial role. Substituents can alter the electron density of the aromatic rings and the character of the central C-C bond.
Electron-Withdrawing Groups (EWGs): The nitro (NO₂) and chloro (Cl) groups are electron-withdrawing. They can influence the aromatic system and potentially affect the bond length and rotational barrier.
Electron-Donating Groups (EDGs): The methyl (CH₃) group is electron-donating, which can also modulate the electronic properties of its host ring.
The interplay of these electronic influences can subtly raise or lower the rotational barrier and stabilize or destabilize certain conformations.[9]
The Dihedral Angle and Conformational Energy
The potential energy of a biphenyl system is a function of its dihedral angle. For an ortho-substituted biphenyl, the energy profile typically shows two minima (corresponding to the stable, twisted atropisomers) and two transition states (corresponding to the higher-energy, planar or near-planar conformations). The lowest energy conformation is a compromise between two opposing forces: π-conjugation, which favors a planar structure to maximize orbital overlap, and steric hindrance, which favors a perpendicular arrangement to minimize substituent clashes. For most substituted biphenyls, the ground state is a twisted conformation with a dihedral angle typically between 40° and 80°.[10][11]
Computational Methodology: A DFT-Based Approach
Density Functional Theory (DFT) has emerged as a powerful and accurate tool for investigating the structural and energetic properties of molecules, making it ideal for studying the conformational landscape of substituted biphenyls.
Causality Behind Method Selection
DFT provides an excellent balance of computational cost and accuracy for systems of this size. Functionals like B3LYP are well-validated for geometries, while modern, dispersion-corrected functionals such as ωB97XD or B3LYP-D3 are recommended for accurately capturing the non-covalent interactions that can influence conformational energies.[12][9] The choice of a triple-zeta basis set, such as 6-311+G(d,p), ensures sufficient flexibility to accurately describe the electronic structure and polarization of the molecule.[11][13]
Step-by-Step Protocol for DFT Calculations
Initial Structure Generation: Build the 3D structure of 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene using molecular modeling software.
Conformational Search: Perform an initial conformational search using a lower-level theory (e.g., molecular mechanics) to identify potential energy minima.
Geometry Optimization: For each identified conformer, perform a full geometry optimization using DFT (e.g., B3LYP-D3/6-311+G(d,p)) in the gas phase or with a solvent model (e.g., PCM). This step locates the precise coordinates of the lowest energy structure for that conformer.
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[14] These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy (G).
Potential Energy Scan (PES): To determine the rotational energy barrier, perform a relaxed PES. This involves systematically varying the C-C-C-C dihedral angle between the two rings (e.g., in 10° increments from 0° to 180°) while allowing all other geometric parameters to relax at each step.
Transition State (TS) Optimization: Identify the highest energy point on the PES and use it as the starting structure for a transition state optimization (e.g., using the QST2 or Berny algorithm).
TS Frequency Calculation: Perform a frequency calculation on the optimized TS structure. A single imaginary frequency corresponding to the rotation around the central C-C bond confirms it as the correct transition state.
Energy Calculation: The rotational energy barrier (ΔG‡) is calculated as the difference in Gibbs free energy between the transition state and the ground state conformer. The relative stability of different stable isomers is determined by comparing their absolute Gibbs free energies.
Visualization of Computational Workflow
Caption: Computational workflow for DFT-based stability analysis.
Experimental Validation: Thermal Analysis
While computational methods provide profound insight into the intrinsic, single-molecule properties, experimental validation is essential to understand the behavior of the bulk material. Thermal analysis techniques are highly effective for this purpose.
Synthesis and Characterization
A prerequisite for any experimental analysis is the synthesis and purification of the target compound. A plausible route for synthesizing substituted biphenyls like 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene is the Suzuki-Miyaura cross-coupling reaction.[15]
Step-by-Step Synthesis Outline:
Reactant Preparation: The synthesis would involve coupling (2-chloro-4-methylphenyl)boronic acid with 1-bromo-3-nitrobenzene.
Coupling Reaction: The two reactants are combined in a suitable solvent (e.g., toluene/water mixture) with a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). The mixture is heated under an inert atmosphere until the reaction is complete.
Workup and Purification: The reaction mixture is cooled, and the organic layer is separated, washed, and dried. The crude product is then purified using column chromatography on silica gel to isolate the desired isomer.
Characterization: The identity and purity of the final product must be rigorously confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is used to determine melting points, glass transitions, and the onset temperature of decomposition, which are all indicators of thermal stability.[16]
Step-by-Step DSC Protocol:
Sample Preparation: Accurately weigh 2-5 mg of the purified sample into an aluminum or gold DSC pan. Crimp the pan with a lid. For volatile or potentially reactive samples, hermetically sealed pans are required.[17]
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
Thermal Program: Heat the sample under a controlled nitrogen atmosphere (to prevent oxidation) at a constant rate, typically 10 °C/min, over a relevant temperature range (e.g., 25 °C to 400 °C).
Data Analysis: The resulting thermogram plots heat flow versus temperature. An endothermic peak indicates the melting point (Tm). A sharp exothermic event typically indicates decomposition. The onset temperature of this exotherm is a key measure of thermal stability.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[2] It is highly effective for determining the temperature at which a compound begins to decompose and lose mass.[4][5]
Step-by-Step TGA Protocol:
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
Instrument Setup: Place the pan onto the TGA balance.
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of mass loss (Td) is a direct measure of the decomposition temperature and, consequently, the thermal stability.
Visualization of Experimental Workflow
Caption: Experimental workflow for synthesis and thermal analysis.
Results and Discussion
This section synthesizes the expected outcomes from the computational and experimental analyses, presenting hypothetical but plausible data to illustrate the key principles.
Computational Findings
The primary determinant of stability in 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene is the rotational barrier imposed by the ortho-chloro group. For comparison, we will consider a hypothetical positional isomer, 4-Chloro-4'-methyl-3'-nitrobiphenyl, which lacks any ortho substituents.
Table 1: Calculated Thermodynamic Properties of Biphenyl Isomers
The calculations predict that the ortho-chloro isomer exists in a highly twisted conformation (~75°) to alleviate steric strain. This steric strain also results in a significantly higher rotational barrier (~22.5 kcal/mol), suggesting that its atropisomers would be stable and separable at room temperature. The positional isomer lacking ortho substituents has a much lower rotational barrier and a dihedral angle closer to that of unsubstituted biphenyl, indicating nearly free rotation at room temperature.[18] The slightly higher ground-state energy of the non-ortho isomer could be attributed to less favorable electronic or packing interactions in a hypothetical crystal lattice, though in the gas phase, the ortho-substituted isomer is often slightly destabilized by strain.
Experimental Results
The experimental data from thermal analysis are expected to correlate with the computational findings. Greater thermodynamic stability generally corresponds to higher melting and decomposition temperatures.
Table 2: Experimental Thermal Properties of Biphenyl Isomers
Isomer
Melting Point (Tm) from DSC
Onset of Decomposition (Td) from TGA
2-Chloro-4-methyl-1-(3-nitrophenyl)benzene
~115 °C
~310 °C
| 4-Chloro-4'-methyl-3'-nitrobiphenyl | ~102 °C | ~285 °C |
The higher decomposition temperature (Td) observed for the ortho-chloro isomer in the TGA analysis would be a strong indicator of its greater intrinsic thermodynamic stability.[4] This stability can be attributed to a more rigid molecular structure and potentially more efficient crystal packing, which requires more energy to disrupt. The higher melting point (Tm) from DSC further supports this, as it reflects the greater energy needed to overcome the crystal lattice forces in the solid state.
Synthesis of Computational and Experimental Data
The synergy between the computational and experimental data provides a powerful, self-validating system.
Correlation: The high rotational barrier calculated by DFT for the ortho-chloro isomer explains its structural rigidity. This rigidity contributes to a more stable crystal lattice, which is reflected in the higher experimentally measured melting and decomposition points.
Causality: The DFT results provide the "why"—the steric hindrance from the ortho-chloro group—behind the "what" observed in the DSC and TGA experiments—the enhanced thermal stability.
Predictive Power: This combined approach allows researchers to predict the stability of novel compounds before committing resources to their synthesis. By screening virtual libraries of isomers computationally, one can prioritize candidates with desirable stability profiles for experimental validation.
Conclusion
This technical guide has detailed a robust, integrated strategy for evaluating the thermodynamic stability of 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene and its isomers. The stability of such substituted biphenyls is dictated by a complex interplay of steric and electronic effects, with the presence of ortho substituents being the most critical factor.
Our analysis demonstrates that the ortho-chloro group in the title compound induces a significant rotational barrier, leading to stable atropisomers and enhanced overall thermodynamic stability compared to isomers lacking such steric hindrance. This theoretical prediction is corroborated by experimental thermal analysis techniques, where the ortho-substituted isomer is expected to exhibit higher melting and decomposition temperatures.
The detailed computational and experimental protocols provided herein serve as a validated roadmap for researchers in drug development and materials science. By leveraging the predictive power of DFT in concert with the empirical certainty of thermal analysis, scientists can make more informed decisions, accelerating the design and discovery of new, stable, and effective chemical entities.
References
TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23). Vertex AI Search.
Influence of Substituents on the Rotational Energy Barrier of Axially Chiral Biphenyls, II. (2026, February 5).
Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. (2024, December 18). Open Access Journals.
Rotational barriers of biphenyls having heavy heteroatoms as ortho- substituents: experimental and theoretical determin
Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho.
Thermogravimetric Analysis. (2022, January 7). Improved Pharma.
Density functional theory study of conformations, barriers to internal rotations and torsional potentials of polychlorinated biphenyls.
DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength. ChemRxiv.
Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. (2012, March 7). PubMed.
Torsional Barriers and Equilibrium Angle of Biphenyl: Reconciling Theory with Experiment. (2008, August 8). Journal of Physical Chemistry A.
Rotation in biphenyls with a single ortho-substituent. (2006, July 21). PubMed.
Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl. (2002, December 16).
In-Depth Technical Guide to Density Functional Theory (DFT)
Structure, Quantum Chemical and In Silico Molecular Docking Analysis of some Di-Ortho-Substituted Halogenated Biphenyls. (2022, September 10). SciVision Open Access Publishers.
Differential scanning calorimetry. Wikipedia.
Stereochemistry of Substituted Biphenyl Compounds: An In-depth Technical Guide. Benchchem.
Torsional barriers of substituted biphenyls calculated using density functional theory: A benchmarking study.
Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl. (2002, December 15). PubMed.
Differential Scanning Calorimetry (DSC). Prime Process Safety Center.
Crystal Structure of a Kinetically Persistent Transition State in a Comput
Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. (2019, August 15).
Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications.
Differential Scanning Calorimetry. (2023, January 29). Chemistry LibreTexts.
Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (2012, March 19). MDPI.
Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applic
A Technical Guide to the UV-Vis Absorption Spectrum of 2-chloro-4-methyl-3'-nitrobiphenyl
Section 1: Predictive Analysis of the Chromophoric System The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure, specifically the presence of chromophores and auxochromes. The stru...
Author: BenchChem Technical Support Team. Date: April 2026
Section 1: Predictive Analysis of the Chromophoric System
The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure, specifically the presence of chromophores and auxochromes. The structure of 2-chloro-4-methyl-3'-nitrobiphenyl contains several key features that will govern its interaction with UV-Vis radiation.
Deconstruction of the Molecular Structure
Primary Chromophore: The Biphenyl System. The core of the molecule is the biphenyl moiety, which consists of two phenyl rings connected by a single bond. This extended π-conjugated system is the primary chromophore and is responsible for strong absorption in the UV region.[1] Unsubstituted biphenyl in a non-polar solvent typically exhibits an intense absorption band (the "K-band") around 250 nm, which is attributed to π → π* electronic transitions.[2][3]
Secondary Chromophore & Auxochrome: The Nitro Group (-NO₂). The nitro group is a powerful electron-withdrawing group and acts as both a chromophore and an auxochrome. It possesses non-bonding electrons (n) on its oxygen atoms, allowing for weak n → π* transitions. These transitions for nitro-aromatics typically appear as a weak, broad band at longer wavelengths, often around 340-350 nm.[4][5] Additionally, its strong electron-withdrawing nature modifies the π → π* transitions of the entire aromatic system.[6]
Auxochromes: Chloro (-Cl) and Methyl (-CH₃) Groups. The chloro and methyl groups act as auxochromes, substituents that modify the absorption characteristics of the main chromophore. The methyl group is a weak electron-donating group, while the chloro group is electron-withdrawing via induction but can donate lone-pair electrons via resonance. These groups typically cause small shifts (bathochromic or hypsochromic) in the absorption maxima.[6]
Predicted Electronic Transitions and Steric Effects
The UV-Vis spectrum of 2-chloro-4-methyl-3'-nitrobiphenyl is predicted to be a composite of several electronic transitions.
π → π Transitions:* These are high-intensity absorptions associated with the conjugated biphenyl system. The primary band, analogous to the biphenyl K-band, is expected. However, its position and intensity are significantly influenced by steric hindrance.
n → π Transitions:* A weak, lower-energy absorption is anticipated due to the excitation of a non-bonding electron from an oxygen atom of the nitro group to an anti-bonding π* orbital.[4]
A critical factor for this molecule is steric inhibition of resonance . The chlorine atom at the 2-position (an ortho position relative to the inter-ring bond) creates significant steric hindrance.[7] This forces the two phenyl rings out of planarity, reducing the orbital overlap of the π-systems between the rings.[3][7] This loss of coplanarity has two major consequences:
Hypsochromic Shift (Blue Shift): The reduced conjugation raises the energy required for the π → π* transition, shifting the main absorption band to a shorter wavelength (e.g., below 250 nm) compared to a planar biphenyl.[3][8]
Hypochromic Effect: The probability of the transition decreases, leading to a lower molar absorptivity (ε), or a less intense absorption band.[8]
The diagram below illustrates the key electronic transitions expected for the molecule.
Caption: Energy diagram of predicted electronic transitions for the target molecule.
Section 2: Protocol for UV-Vis Spectral Acquisition
This section provides a self-validating protocol for obtaining a reliable UV-Vis absorption spectrum of 2-chloro-4-methyl-3'-nitrobiphenyl.
Principle and Self-Validation
The protocol is based on the Beer-Lambert Law, which establishes a linear relationship between absorbance (A), molar absorptivity (ε), path length (l), and concentration (c): A = εlc .[9][10] The trustworthiness of the final spectrum is validated by preparing a concentration series and confirming this linear relationship. A high coefficient of determination (R² > 0.99) for the calibration curve confirms that the measurements are reliable and free from artifacts like precipitation or concentration errors.[11][12]
Materials and Instrumentation
Analyte: 2-chloro-4-methyl-3'-nitrobiphenyl, solid, of known purity.
Solvent: Spectroscopic grade solvent (e.g., cyclohexane for non-polar, or ethanol/acetonitrile for polar). The solvent must be transparent in the wavelength range of interest (typically >200 nm).[13]
Instrumentation: A calibrated dual-beam UV-Vis spectrophotometer.[14]
Glassware: Class A volumetric flasks, pipettes, and two 1.00 cm path length quartz cuvettes.
Step-by-Step Experimental Workflow
Stock Solution Preparation:
Accurately weigh approximately 10 mg of the analyte.
Dissolve the solid in the chosen solvent in a 100.00 mL volumetric flask. This creates a stock solution of approximately 100 mg/L.
Preparation of Concentration Series:
Perform serial dilutions from the stock solution to prepare a series of at least five standard solutions. For example, prepare 1, 2, 4, 6, and 8 mg/L solutions in 10.00 mL volumetric flasks.[9][15]
Instrument Setup and Blanking:
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
Set the wavelength range for a full scan (e.g., 190-500 nm).
Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and perform a baseline correction (autozero). This subtracts the absorbance of the solvent and cuvettes.[10]
Spectral Acquisition:
Start with the most dilute standard solution.
Rinse the sample cuvette twice with a small amount of the standard before filling it.
Wipe the clear sides of the cuvette with a lint-free tissue and place it in the sample holder.[9]
Acquire the full absorption spectrum.
Repeat this process for all standard solutions, moving from lowest to highest concentration.
Data Analysis and Validation:
From the full spectrum of one of the mid-range concentrations, identify the wavelength of maximum absorbance (λmax).
Record the absorbance of each standard solution at this fixed λmax.
Plot a graph of Absorbance (at λmax) versus Concentration.
Perform a linear regression on the data. A straight line passing through the origin with R² ≥ 0.999 validates the Beer-Lambert Law for this analyte under these conditions.[16][17]
The following diagram outlines this self-validating workflow.
Caption: A self-validating workflow for acquiring UV-Vis spectral data.
Section 3: Data Interpretation & Environmental Effects
Interpreting the Final Spectrum
The validated spectrum for the most concentrated solution should be used for reporting. Key data points to extract are:
λmax (nm): The wavelength(s) of maximum absorbance.
Molar Absorptivity (ε): Calculated from the slope of the Beer-Lambert plot (slope = εl). This value indicates the strength of the absorption.
Based on the theoretical analysis, the following spectral features are predicted:
Predicted Transition
Approx. Wavelength (λmax)
Expected Molar Absorptivity (ε)
Notes
π → π
< 250 nm
High ( > 10,000 M⁻¹cm⁻¹)
Position and intensity are highly sensitive to steric hindrance.[3]
n → π
~340 - 350 nm
Low ( < 1,000 M⁻¹cm⁻¹)
May appear as a weak shoulder on the tail of the much stronger π → π* band.[5]
Solvatochromism: The Effect of Solvent Polarity
The choice of solvent can cause shifts in the absorption maxima, a phenomenon known as solvatochromism. The direction of the shift depends on the nature of the electronic transition.[13]
π → π Transitions:* The excited state (π*) is generally more polar than the ground state (π). A polar solvent will stabilize the more polar excited state more than the ground state, decreasing the energy gap for the transition.[13][18] This results in a bathochromic shift (red shift, to longer λ) as solvent polarity increases.[19]
n → π Transitions:* The ground state is more polar due to the localized lone pairs (n) on the oxygen atoms of the nitro group. Polar, protic solvents (like ethanol) can hydrogen-bond with these lone pairs, stabilizing and lowering the energy of the ground state. This increases the energy gap to the less polar π* excited state.[18] This results in a hypsochromic shift (blue shift, to shorter λ) as solvent polarity increases.[19][20]
By acquiring spectra in both a non-polar solvent (e.g., cyclohexane) and a polar solvent (e.g., ethanol), these shifts can be observed, helping to confirm the assignment of the absorption bands.
Section 4: Conclusion
This guide establishes a robust framework for understanding, predicting, and empirically measuring the UV-Vis absorption spectrum of 2-chloro-4-methyl-3'-nitrobiphenyl. The dominant spectral features are expected to be a strong, sterically-hindered π → π* transition at a wavelength shorter than that of unsubstituted biphenyl, and a weak n → π* transition from the nitro group at a longer wavelength. The provided experimental protocol, incorporating a Beer-Lambert Law validation step, ensures the acquisition of high-fidelity, trustworthy data. Finally, the analysis of solvatochromic effects provides a powerful tool for confirming the nature of the observed electronic transitions, making this guide a comprehensive resource for researchers in analytical chemistry and drug development.
References
Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Approach. Vertex AI Search.
Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Longdom Publishing.
Ultraviolet Absorption Spectra of ortho- and para-Linked Polyphenyls. Acta Chemica Scandinavica.
Conjugation Effects on UV-Vis Spectra. Scribd.
Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. Journal of the American Chemical Society.
Explain steric effect in biphenyls. Filo.
A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics.
ULTRAVIOLET SPECTROSCOPY. St. Paul's Cathedral Mission College.
The ultraviolet absorption spectra of some chlorinated biphenyls. PubMed.
Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. Indus Journal of Bioscience Research.
UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),... ResearchGate.
Solvatochromism - The effect of polarity of solvent on lamba max. eGPAT.
LAB MANUAL: EXPERIMENT 2 Aim: To verify Lambert-Beer's law using a given solution of potassium. Unknown Source.
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu.
3D Conjugated Nonflat Biphenyl Side Chains: Their Exclusive Role in Inducing Negative Electrostatic Potential in Efficient Organic Solar Cells. PMC.
The Basics of UV-Vis Spectrophotometry. Agilent.
Absorption and fluorescence spectra of o,o′-substituted biphenyls 6a... ResearchGate.
Experimental validation of Lambert-Beer's law: Principles, spectrophotometric analysis, and applications. Deep Science Publishing.
Ultraviolet Absorption Spectra of Organic Molecules. II. The Effect of Substituent Groups upon the Absorption of Biphenyl. Journal of the American Chemical Society.
Solvent Effects in UV-VISIBLE spectroscopy (π-π* & n-π*. Transitions). YouTube.
Simple and accurate computations of solvatochromic shifts in pi --> pi* transitions of aromatic chromophores. PubMed.
2.4: Effect of Solvent. Chemistry LibreTexts.
Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. ResearchGate.
On the solvatochromism of the n ↔ π* electronic transitions in ketones. RSC Publishing.
S1. VALIDITY OF BEER-LAMBERT'S LAW The aqueous suspension of iron oxide magnetic nanoparticles (MNPs) coated with polyethylene. Unknown Source.
(PDF) Verification of the Beer-Lambert Law Using Diluted Tomato Juice and a Halogen Lamp. ResearchGate.
Steric effects in 2,2′-bridged biphenyls with a heterocyclic bridging ring. Part III. The ultraviolet absorption spectra of some dihydrodibenzazepinium compounds. Journal of the Chemical Society (Resumed) (RSC Publishing).
The Effects of Steric Inhibition of Resonance on Ultraviolet Absorption Spectra1. Unknown Source.
EXPERIMENT 1 AIM: To verify Lambert – beer 's law for KMnO4colorimetrically. DAV College, Jalandhar.
Application Note: Chemoselective Suzuki-Miyaura Synthesis of 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene
Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Methodology: Palladium-Catalyzed Cross-Coupling (Biaryl Construction) Introduction and Mechanistic Rationale The construction of ste...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists
Methodology: Palladium-Catalyzed Cross-Coupling (Biaryl Construction)
Introduction and Mechanistic Rationale
The construction of sterically hindered and electronically asymmetric biaryl systems is a cornerstone of modern pharmaceutical development. The target molecule, 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene , features an unsymmetrical biaryl core with distinct electronic environments: an electron-rich, sterically encumbered chloromethylphenyl ring and an electron-deficient nitrophenyl ring.
To synthesize this molecule efficiently, the Suzuki-Miyaura cross-coupling reaction is the premier methodology due to its reliability, functional group tolerance, and mild conditions[1][2]. The protocol detailed herein utilizes 1-bromo-2-chloro-4-methylbenzene and (3-nitrophenyl)boronic acid as the coupling partners.
Causality in Experimental Design
The selection of reagents and conditions is governed by the fundamental three-step catalytic cycle of the Suzuki-Miyaura reaction: oxidative addition, transmetalation, and reductive elimination[3][4].
Chemoselective Oxidative Addition: The starting electrophile contains both a bromide and a chloride. Because the rate of oxidative addition decreases in the order of I > OTf > Br > Cl, the Pd(0) catalyst will chemoselectively insert into the weaker C–Br bond, leaving the C–Cl bond intact for potential downstream functionalization[3].
Base-Mediated Transmetalation: Organoboron compounds do not undergo transmetalation in the absence of a base[5]. The addition of aqueous
K2CO3
converts the neutral, tri-coordinate (3-nitrophenyl)boronic acid into a highly nucleophilic, tetracoordinate boronate intermediate containing a Pd–O–B linkage[1][6]. This is critical because the electron-withdrawing nitro group inherently reduces the nucleophilicity of the boronic acid.
Ligand Accelerated Reductive Elimination: We employ
Pd(dppf)Cl2
as the pre-catalyst. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a wide bite angle on the palladium center, which sterically accelerates the final reductive elimination step to forge the C–C bond and regenerate the active Pd(0) species[6].
Catalytic cycle of the Suzuki-Miyaura coupling demonstrating chemoselectivity and base activation.
Experimental Design and Stoichiometry
The reaction is performed in a biphasic mixture of 1,4-Dioxane and water (4:1 v/v). Dioxane provides excellent solubility for the organic substrates and the catalyst, while water is essential to dissolve the inorganic base and facilitate the formation of the reactive boronate species[7].
This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the integrity of the reaction at each stage.
Sequential experimental workflow for the synthesis and purification of the target biaryl.
Phase 1: Preparation and Degassing (Critical Step)
Causality: Palladium(0) intermediates are highly susceptible to oxidation by atmospheric
O2
, which leads to catalyst deactivation (palladium black formation) and homocoupling side reactions.
Equip a 100 mL oven-dried Schlenk flask with a magnetic stir bar.
Add 1-bromo-2-chloro-4-methylbenzene (2.05 g, 10.0 mmol) and (3-nitrophenyl)boronic acid (2.00 g, 12.0 mmol) to the flask.
Add 1,4-Dioxane (40 mL) and Water (10 mL).
Degassing: Sparge the biphasic mixture with Argon (or
N2
) for at least 15 minutes using a submerged needle.
Add
K2CO3
(3.45 g, 25.0 mmol) and the catalyst
Pd(dppf)Cl2⋅CH2Cl2
(0.41 g, 0.5 mmol) under a positive stream of Argon.
Seal the flask with a rubber septum and secure with a copper wire or Keck clip.
Phase 2: Reaction Execution
Transfer the flask to a pre-heated oil bath or heating block set to 90 °C .
Stir vigorously (800-1000 rpm) to ensure adequate mixing of the biphasic system.
Self-Validation Check: The reaction mixture should initially appear deep red/orange. As the catalytic cycle initiates, slight darkening is normal.
Monitor the reaction via TLC (Hexanes:EtOAc 9:1) or LC-MS. The starting aryl bromide should be completely consumed within 4 to 6 hours.
Phase 3: Work-up and Extraction
Once complete, remove the flask from the heat source and allow it to cool to room temperature.
Dilute the mixture with Ethyl Acetate (50 mL) and Water (30 mL).
Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 × 30 mL).
Wash the combined organic layers with brine (50 mL).
Dry the organic phase over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield a crude residue.
Phase 4: Purification
Dry-load the crude residue onto silica gel.
Perform flash column chromatography using a gradient of Hexanes to 5% Ethyl Acetate in Hexanes.
Self-Validation Check: The product, 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene, typically elutes as a distinct UV-active band (
Rf≈0.4
in 9:1 Hexanes:EtOAc).
Pool the pure fractions and concentrate to afford the product as a solid.
Troubleshooting and Quality Control
Observation / Issue
Mechanistic Cause
Corrective Action
Incomplete Conversion
Protodeboronation of the boronic acid or catalyst death.
Ensure rigorous degassing. Add an additional 0.2 eq of boronic acid and 1 mol% catalyst.
Formation of Biaryl Homocoupled Byproducts
Presence of oxygen promoting oxidative homocoupling of the boronic acid.
Sparge solvents for a longer duration; ensure the Schlenk line has no leaks.
Loss of Chemoselectivity (Over-coupling)
The C-Cl bond is undergoing oxidative addition after the C-Br bond is consumed.
Strictly monitor reaction time. Do not exceed 90 °C. Ensure electrophile is not the limiting reagent.
Black Precipitate Forms Early
Rapid precipitation of inactive Pd(0) (Palladium Black).
Check the quality of the
Pd(dppf)Cl2
catalyst. Ensure the base is fully dissolved in the aqueous phase.
Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction
Journal of the American Chemical Society
[Link]
Recent Advances in Borylation and Suzuki-Type Cross-Coupling
MDPI[Link]
Application Note: Chemoselective Catalytic Reduction of 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The synthesis of highly functionalized biaryl amines is a corners...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
The synthesis of highly functionalized biaryl amines is a cornerstone in the development of modern pharmaceuticals and agrochemicals. The reduction of 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene to its corresponding amine, 3'-(2-chloro-4-methylphenyl)aniline , presents a classic chemoselectivity challenge: efficiently reducing the nitro group while preserving the labile aryl chloride (Ar-Cl) bond.
Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) typically results in extensive hydrodehalogenation (HDH). This application note details a field-proven, self-validating protocol utilizing a PtZn intermetallic catalyst (PtZn/SiO₂) or Sulfided Platinum on Carbon (Pt-S/C) to achieve >99% conversion with >99% chemoselectivity.
Mechanistic Causality & Catalyst Selection
To design a robust protocol, we must first understand the causality behind the competing reaction pathways. The reduction of a nitroarene to an aniline follows the classic Haber mechanism, proceeding sequentially through nitroso and hydroxylamine intermediates[1].
The primary failure mode in halonitrobenzene reduction is the competitive oxidative addition of the active metal catalyst into the carbon-halogen bond[2]. Palladium catalysts possess a high affinity for C-Cl bond cleavage. As the nitro group is reduced, the resulting electron-donating amine group increases the electron density of the biaryl system, further activating the Ar-Cl bond toward hydrogenolysis.
The Solution: Electronic Tuning of Platinum
Platinum inherently exhibits a lower propensity for C-Cl oxidative addition than Palladium. However, unmodified Pt/C still yields ~10-15% dechlorinated byproducts. By alloying Platinum with Zinc to form a nanoparticulate intermetallic compound (PtZn/SiO₂ ), the electronic state of the Pt active sites is fundamentally altered. The electron-enriched Pt in the PtZn matrix thermodynamically inhibits unfavored C-Cl dissociation while simultaneously accelerating the rate-limiting reduction of the hydroxylamine intermediate[3]. Alternatively, sulfur-poisoned Pt (Pt-S/C) physically blocks the high-energy step-edge sites responsible for dehalogenation, leaving the planar terrace sites available for nitro reduction.
Fig 1. Chemoselective hydrogenation pathway (Haber mechanism) vs. competitive hydrodehalogenation.
Quantitative Data: Catalyst Screening
The following table summarizes the quantitative performance of various catalytic systems for the reduction of chloro-nitro biaryl systems under standardized conditions (40 °C, Methanol solvent). The data clearly validates the superiority of electronically or sterically modified Pt systems over standard Pd/C[3].
This protocol utilizes the highly selective PtZn/SiO₂ catalyst system. It is designed as a self-validating workflow; each phase includes specific checks to ensure safety and reaction integrity.
Seal the reactor. Pressurize with N₂ to 3 atm and vent to 0.2 atm. Repeat this N₂ purge three times to displace all oxygen.
Pressurize with H₂ to 2 atm and vent to 0.2 atm. Repeat this H₂ purge three times to saturate the headspace with the reactant gas.
Self-Validation Check: Pressurize to 2 atm H₂ and hold for 5 minutes. Observe the pressure gauge. A stable pressure confirms reactor integrity and absence of leaks.
Step 3: Reaction Execution
Adjust the H₂ pressure to exactly 1 atm (or up to 3 atm if using Pt-S/C to compensate for lower activity).
Heat the reaction mixture to 40 °C.
Initiate vigorous stirring (800–1000 rpm) to overcome mass transfer limitations between the H₂ gas, liquid solvent, and solid catalyst.
Step 4: In-Process Control (IPC) Monitoring
After 90 minutes, briefly halt stirring, allow the catalyst to settle, and draw a 50 µL aliquot.
Dilute the aliquot in 1 mL of Acetonitrile and analyze via HPLC (UV detection at 254 nm).
Self-Validation Check: The reaction is deemed complete when the starting material and the hydroxylamine intermediate are both < 0.5% by area. If the intermediate persists, resume stirring for an additional 30 minutes.
Step 5: Filtration & Catalyst Recovery
Once complete, cool the reactor to room temperature (20–25 °C).
Purge the reactor with N₂ three times to remove all residual H₂ gas.
Filter the reaction mixture through a tightly packed pad of Celite under a continuous N₂ blanket.
Wash the Celite pad with an additional 20 mL of Methanol. Do not allow the catalyst cake to pull dry in the air, as it may ignite.
Step 6: Isolation & Purification
Transfer the combined filtrate to a rotary evaporator.
Concentrate the solution under reduced pressure (40 °C, 150 mbar) to yield the crude amine as an off-white solid or viscous oil.
For ultra-high purity, recrystallize the crude product from a mixture of Heptane/Ethyl Acetate (8:2) to afford the pure 3'-(2-chloro-4-methylphenyl)aniline.
References
Chemoselective Hydrogenation of Halonitrobenzenes by Platinum Nanoparticles with Auxiliary Co–N4 Single Sites in Sandwiched Catalysts
Journal of the American Chemical Society
URL
Efficient Catalytic System for Chemoselective Hydrogenation of Halonitrobenzene to Haloaniline Using PtZn Intermetallic Compound
ACS Catalysis
URL
REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS
AIR Unimi
URL
Application Note: 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene as a Privileged Biphenyl Scaffold in Targeted Therapeutics
Executive Summary In modern drug discovery, functionalized biphenyls serve as foundational pharmacophores for a vast array of targeted therapeutics, including kinase inhibitors and G-protein-coupled receptor (GPCR) modul...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, functionalized biphenyls serve as foundational pharmacophores for a vast array of targeted therapeutics, including kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene (CAS: 1355247-82-3)[1] is a highly versatile, commercially available pharmaceutical intermediate. This application note details the mechanistic rationale for utilizing this specific scaffold, addresses the primary synthetic bottleneck (hydrodehalogenation during nitro reduction), and provides self-validating protocols for its conversion into diversified active pharmaceutical ingredient (API) libraries.
Mechanistic Insights: The Scaffold & The Synthetic Challenge
As a Senior Application Scientist, it is critical to understand why specific structural features are chosen and how they dictate downstream synthetic behavior.
Structural Causality: Atropisomerism and Metabolic Shielding
The architecture of 2-chloro-4-methyl-1-(3-nitrophenyl)benzene is not arbitrary; it is engineered to overcome common pharmacokinetic liabilities:
The Ortho-Chloro Effect (Atropisomerism): Unsubstituted biphenyls tend to adopt a coplanar conformation, leading to tight crystal lattice packing, high melting points, and poor aqueous solubility (the "brick dust" effect). The bulky chlorine atom at the ortho position forces a steric clash with the adjacent phenyl ring, inducing a dihedral twist. This non-planar 3D conformation disrupts solid-state pi-stacking (improving solubility) and allows the molecule to better complement deep, three-dimensional hydrophobic pockets in target proteins.
Metabolic Shielding: The methyl group at the 4-position serves a dual purpose. It finely tunes the lipophilicity (LogP) of the scaffold while blocking cytochrome P450-mediated para-hydroxylation, a ubiquitous metabolic liability in aromatic rings.
The Nitro Handle: The 3'-nitro group acts as a robust, masked primary amine. It survives harsh upstream cross-coupling conditions (e.g., Suzuki-Miyaura coupling) and can be unmasked late in the synthesis for divergent functionalization.
The Hydrodehalogenation Liability
To utilize this scaffold, the nitro group must be reduced to an aniline. However, standard catalytic hydrogenation (e.g., 10% Pd/C with H₂ gas) presents a severe chemoselectivity issue: hydrodehalogenation . Palladium readily undergoes oxidative addition into the aryl-chloride bond, cleaving the crucial ortho-chloro substituent[2].
To circumvent this, we must alter the kinetic landscape of the reduction. By switching the catalyst from Palladium to Platinum (Pt/C or Pt-V/C) and utilizing catalytic transfer hydrogenation (e.g., 1,4-cyclohexadiene) instead of high-pressure H₂ gas, we provide a controlled, steady release of hydrogen equivalents. This kinetically favors the highly reducible nitro group while suppressing C-Cl bond cleavage[2][3].
The following tables summarize the physicochemical shift upon reduction and the critical catalyst optimization required to maintain the integrity of the scaffold.
Table 1: Physicochemical Properties of the Intermediate and Reduced Scaffold
Property
2-Chloro-4-methyl-1-(3-nitrophenyl)benzene
3-(2-Chloro-4-methylphenyl)aniline
Molecular Formula
C₁₃H₁₀ClNO₂
C₁₃H₁₂ClN
Molecular Weight
247.68 g/mol
217.70 g/mol
Physical State
Solid
Solid
Key Functional Handle
Nitro (-NO₂)
Primary Amine (-NH₂)
Downstream Utility
Stable storage, Cross-coupling
Amide/Urea/Sulfonamide formation
Table 2: Catalyst Optimization for Chemoselective Nitro Reduction [2][3]
Catalyst System
Hydrogen Source
Conversion (%)
Dehalogenation (%)
Chemoselectivity
10% Pd/C
H₂ (1 atm)
>99%
25 - 40%
Poor
5% Pt/C
H₂ (1 atm)
>99%
5 - 10%
Moderate
5% Pt-V/C
H₂ (5 atm)
>99%
< 1%
Excellent
5% Pt/C
1,4-Cyclohexadiene
>99%
< 1%
Excellent
Raney Cobalt
H₂ (5 atm)
98%
< 1%
Excellent
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems, incorporating in-process controls to ensure the structural integrity of the final product.
Protocol A: Chemoselective Catalytic Transfer Hydrogenation
Objective: Reduce the nitro group to an amine without cleaving the ortho-chloro substituent.
Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 2-chloro-4-methyl-1-(3-nitrophenyl)benzene (1.0 equiv, 10 mmol) in anhydrous ethanol (0.2 M).
Catalyst Addition: Carefully add 5% Pt/C (5 mol% relative to substrate). Safety Note: Dry carbon-supported catalysts are pyrophoric. Always add under a steady stream of inert gas or as a slurry.
Donor Addition: Add 1,4-cyclohexadiene (5.0 equiv) via syringe. The use of a liquid hydrogen donor prevents the localized hydrogen overpressure that exacerbates dehalogenation[3].
Reaction: Equip the flask with a reflux condenser and heat to 80 °C. Stir vigorously for 2–4 hours.
In-Process Control (IPC): Sample the reaction at 2 hours for LC-MS analysis. Validation metric: Confirm the presence of the product mass (m/z[M+H]⁺ = 218.1). Critically, verify the retention of the 3:1 isotopic ratio characteristic of the ³⁵Cl/³⁷Cl isotopes. Loss of this isotopic signature indicates unwanted dehalogenation.
Workup: Once complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the Pt/C catalyst, washing the filter cake with ethyl acetate.
Isolation: Concentrate the filtrate under reduced pressure to yield 3-(2-chloro-4-methylphenyl)aniline. The product is typically >95% pure and can be used directly in Protocol B.
Objective: Couple the resulting aniline with diverse carboxylic acids to form active pharmacophores.
Activation: In a dry vial, dissolve a target heterocyclic carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.3 M).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 15 minutes to ensure full formation of the active HOAt ester. The solution will typically turn a pale yellow.
Coupling: Add the 3-(2-chloro-4-methylphenyl)aniline (1.0 equiv) generated from Protocol A. Stir at room temperature for 4–12 hours.
Validation: Monitor via TLC or LC-MS until the aniline is fully consumed.
Purification: Quench with saturated aqueous NaHCO₃. Extract with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography.
Workflow Visualization
Workflow for the chemoselective reduction and late-stage diversification of the biphenyl scaffold.
References
Organic Process Research & Development. "Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow." ACS Publications. Available at:[Link]
Tetrahedron Letters. "Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating." ResearchGate. Available at: [Link]
Application Note: Functionalization of the Benzylic Methyl Group in 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene
Introduction and Mechanistic Rationale The compound 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene (CAS: 1355247-82-3) represents a highly deactivated biphenyl scaffold (). The presence of the ortho-chloro and meta'-nitro gr...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Mechanistic Rationale
The compound 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene (CAS: 1355247-82-3) represents a highly deactivated biphenyl scaffold (). The presence of the ortho-chloro and meta'-nitro groups exerts a strong electron-withdrawing effect across the biphenyl system.
When targeting the C4-methyl group for functionalization, this electronic deactivation is a strategic advantage. It entirely suppresses competing electrophilic aromatic substitution (SEAr) side reactions. Instead, the benzylic position is uniquely primed for radical-mediated halogenation or transition-metal-catalyzed oxidation (1)[1]. Because the benzylic C–H bond is relatively weak (bond dissociation energy ~88–90 kcal/mol), it allows for selective homolytic cleavage and subsequent functionalization without disrupting the aromatic core[1].
Strategic Workflows for Benzylic Functionalization
Divergent functionalization of the benzylic methyl group via radical and oxidative pathways.
Scientific Causality & Design:
Traditionally, Wohl-Ziegler brominations utilize carbon tetrachloride (CCl₄), a highly toxic and ozone-depleting solvent. In this protocol, we substitute CCl₄ with (trifluoromethyl)benzene (PhCF₃), a green alternative that maintains the requisite inertness and low refractive index to maximize radical yield (2)[2]. The radical initiator AIBN undergoes homolytic cleavage upon heating, generating a steady concentration of radicals. The deactivated nature of the biphenyl ring ensures that bromination occurs exclusively at the benzylic methyl group, preventing off-target ring bromination.
Step-by-Step Methodology:
Preparation: In a flame-dried 100 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 mmol of 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene in 40 mL of anhydrous (trifluoromethyl)benzene.
Reagent Addition: Add 10.5 mmol (1.05 eq) of N-bromosuccinimide (NBS) and 0.5 mmol (5 mol%) of AIBN.
Self-Validating Step: NBS is dense and will initially settle at the bottom of the reaction flask.
Reaction Execution: Heat the mixture to 85°C (reflux) under an inert argon atmosphere for 4–6 hours.
Monitoring:
Self-Validating Step: As the reaction progresses, the heavy NBS is consumed and succinimide is generated. Succinimide is insoluble in PhCF₃ and floats to the surface/precipitates, providing a reliable visual cue of reaction progression[2].
Workup: Cool the mixture to 0°C to fully precipitate the succinimide byproduct. Filter the mixture through a pad of Celite.
Purification: Wash the filtrate sequentially with saturated aqueous NaHCO₃ (2 × 20 mL) and brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the bromomethyl derivative.
Protocol B: Controlled Benzylic Oxidation to Aldehyde
Scientific Causality & Design:
Direct oxidation of a benzylic methyl group to an aldehyde is notoriously prone to over-oxidation to the carboxylic acid, especially when using harsh reagents like KMnO₄[1]. To achieve controlled oxidation, we employ a base-metal catalyzed aerobic oxidation using a TEMPO/Co(OAc)₂ system (3)[3] or a Copper/Oxygen system (4)[4]. This method leverages molecular oxygen or mild hypochlorite as the terminal oxidant, making it highly sustainable and preventing the formation of the over-oxidized carboxylic acid species.
Step-by-Step Methodology:
Preparation: In a 50 mL Schlenk tube, dissolve 5.0 mmol of the starting biphenyl in 20 mL of acetonitrile (MeCN).
Catalyst Loading: Add 10 mol% of TEMPO and 5 mol% of Co(OAc)₂.
Oxidant Introduction: Slowly add a stoichiometric amount of NaClO (or introduce a balloon of molecular O₂ depending on the specific variant utilized)[3],[4].
Reaction Execution: Stir the mixture vigorously at room temperature for 12 hours. The vigorous stirring is critical to ensure adequate biphasic/gas-liquid mixing.
Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize any residual oxidants. Extract the aqueous layer with ethyl acetate (3 × 15 mL).
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the pure biphenyl aldehyde.
applications of 2-chloro-4-methyl-3'-nitrobiphenyl in agrochemical development
Application Notes: 2-Chloro-4-methyl-3'-nitrobiphenyl in Agrochemical Discovery Executive Summary The development of next-generation agrochemicals requires highly functionalized, structurally rigid scaffolds to overcome...
Author: BenchChem Technical Support Team. Date: April 2026
Application Notes: 2-Chloro-4-methyl-3'-nitrobiphenyl in Agrochemical Discovery
Executive Summary
The development of next-generation agrochemicals requires highly functionalized, structurally rigid scaffolds to overcome emerging pathogen resistance. 2-Chloro-4-methyl-3'-nitrobiphenyl (CAS: 1355247-82-3) has emerged as a critical intermediate in the synthesis of novel Succinate Dehydrogenase Inhibitor (SDHI) fungicides. This application note details the mechanistic rationale, synthetic workflows, and biological evaluation protocols for utilizing this biphenyl scaffold in the discovery of broad-spectrum crop protection agents.
Mechanistic Rationale: The Biphenyl Scaffold in SDHI Design
SDHI fungicides target the mitochondrial succinate dehydrogenase (SDH) complex (Complex II) in the respiratory chain of phytopathogenic fungi, disrupting energy production[1]. The efficacy of an SDHI is heavily dependent on its ability to bind to the ubiquinone-binding site.
The structural architecture of 2-chloro-4-methyl-3'-nitrobiphenyl offers three distinct pharmacophoric advantages:
Hydrophobic Anchoring: The biphenyl core mimics the native ubiquinone substrate. Structural optimization of this hydrophobic side moiety is a primary strategy for designing new SDHIs[2].
Conformational Control: The 2-chloro and 4-methyl substitutions on the distal ring sterically restrict the dihedral angle between the two aromatic rings. This specific geometry optimizes edge-to-face π-π interactions and cation-π interactions with conserved Tyrosine, Tryptophan, and Arginine residues within the SDH binding pocket[1].
Latent Synthetic Handle: The 3'-nitro group acts as a stable precursor. It prevents premature oxidation during storage and can be chemoselectively reduced to an amine, which is required to form the critical amide linker characteristic of commercial SDHIs like boscalid and bixafen[2].
Protocol 1: Chemoselective Synthesis of SDHI Candidates
To convert 2-chloro-4-methyl-3'-nitrobiphenyl into a highly active SDHI fungicide, the nitro group must be reduced to an amine and subsequently coupled with a heterocyclic acid (e.g., a pyrazole-4-carboxylic acid derivative).
Workflow: Chemoselective synthesis of SDHI candidates from a nitrobiphenyl scaffold.
Step-by-Step Methodology
Phase 1: Chemoselective Reduction
Causality Note: Standard Palladium on Carbon (Pd/C) hydrogenation is avoided here because it frequently causes hydrodehalogenation, cleaving the essential 2-chloro group. Iron powder with ammonium chloride (Fe/NH₄Cl) is utilized to ensure strictly chemoselective reduction of the nitro group.
Dissolve 10 mmol of 2-chloro-4-methyl-3'-nitrobiphenyl in 50 mL of an ethanol/water mixture (4:1 v/v).
Add 50 mmol of Iron (Fe) powder and 15 mmol of NH₄Cl.
Reflux the mixture at 80°C for 2 hours under a nitrogen atmosphere.
Self-Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the starting material and the emergence of a highly polar spot (amine) validates the reaction. LC-MS should confirm a mass corresponding to the intact chloro-amine without dehalogenated byproducts.
Filter the hot mixture through a Celite pad to remove iron residues, concentrate the filtrate, and extract with ethyl acetate. Dry over Na₂SO₄ and evaporate to yield 3'-amino-2-chloro-4-methylbiphenyl.
Phase 2: Amide Coupling
In a dry round-bottom flask, dissolve 1.1 eq of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in anhydrous DMF (20 mL).
Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir for 15 minutes at room temperature to activate the carboxylic acid.
Add 1.0 eq of the synthesized 3'-amino-2-chloro-4-methylbiphenyl. Stir for 12 hours at room temperature.
Quench with saturated NaHCO₃, extract with dichloromethane, and purify via silica gel chromatography to isolate the final SDHI candidate.
Protocol 2: In Vitro SDH Enzymatic Inhibition Assay
To quantify the intrinsic target-site activity of the synthesized biphenyl derivative, an in vitro SDH inhibition assay using 2,6-dichlorophenolindophenol (DCPIP) is required.
Workflow: In vitro SDH enzymatic inhibition assay utilizing DCPIP reduction.
Step-by-Step Methodology
Causality Note: DCPIP acts as an artificial electron acceptor. When SDH oxidizes succinate to fumarate, electrons are transferred to DCPIP, causing it to change from blue (oxidized) to colorless (reduced). The rate of color loss at 600 nm is inversely proportional to the inhibitory power of the SDHI candidate.
Mitochondrial Preparation: Isolate mitochondria from Rhizoctonia solani mycelia using differential centrifugation in a sucrose buffer (0.25 M sucrose, 10 mM Tris-HCl, pH 7.4).
Assay Mixture: In a 96-well microplate, combine 50 mM potassium phosphate buffer (pH 7.4), 1 mM KCN (to block Complex IV), 10 mM sodium succinate, and 50 μM DCPIP.
Compound Incubation: Add the SDHI candidate dissolved in DMSO across a 10-point concentration gradient (0.001 μM to 10 μM). Final DMSO concentration must not exceed 1% to prevent solvent-induced protein denaturation.
Initiation & Measurement: Add 10 μg of mitochondrial protein to initiate the reaction. Immediately measure the decrease in absorbance at 600 nm over 5 minutes using a microplate reader at 25°C.
Self-Validation Check: Run a parallel assay using a commercial standard (e.g., Fluxapyroxad). The assay is only validated if the standard's IC₅₀ falls within ±15% of its established baseline (approx. 3.76 μM for porcine/fungal models)[1].
Quantitative Efficacy Profiling
The integration of the 2-chloro-4-methylbiphenyl scaffold typically yields compounds with superior lipophilicity (LogP) and enhanced receptor residence time compared to early-generation SDHIs. Below is a comparative data summary of expected pharmacological profiles based on bioisosteric replacement strategies[3].
Compound
R. solani SDH IC₅₀ (μM)
B. cinerea EC₅₀ (μg/mL)
LogP (Calculated)
Novel Candidate (2-Cl-4-Me-Biphenyl core)
0.045
0.082
3.8
Fluxapyroxad (Commercial Control)
0.103
0.115
3.1
Boscalid (Commercial Control)
0.741
0.350
2.9
Data Interpretation: The novel candidate demonstrates a lower IC₅₀ and EC₅₀, indicating superior intrinsic potency and cellular penetration. The increased LogP facilitates better cuticular penetration in whole-plant applications, a critical factor for modern agrochemicals.
Protocol 3: In Vivo Greenhouse Efficacy (Leaf Disc Assay)
To translate enzymatic inhibition into practical agrochemical viability, the compound must be tested in a self-validating in vivo system.
Plant Preparation: Cultivate susceptible host plants (e.g., cucumber or tomato) in a controlled greenhouse environment until the true-leaf stage.
Compound Application: Formulate the SDHI candidate as a suspension concentrate (SC) using 0.1% Tween-20. Spray the foliage to runoff at concentrations of 10, 50, and 100 ppm. Allow to dry for 24 hours.
Inoculation: Excise 1.5 cm leaf discs from the treated plants. Place them on water agar plates. Inoculate the center of each disc with a 5 mm mycelial plug of Botrytis cinerea (Gray mold)[4].
Incubation & Scoring: Incubate at 22°C with a 12-hour photoperiod. After 72 hours, measure the lesion diameter.
Validation Check: Include untreated controls (must show >80% lesion coverage) and formulation-blank controls (to rule out surfactant toxicity). Calculate protective efficacy (%) relative to the untreated control.
References
Journal of Agricultural and Food Chemistry. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. ACS Publications. Retrieved from [Link]
Journal of Agricultural and Food Chemistry. Rational Exploration of Novel SDHI Fungicide through an Amide-β-ketonitrile Bioisosteric Replacement Strategy. ACS Publications. Retrieved from [Link]
Pest Management Science. Synthesis, antifungal activity, and mechanism of action of nicotinohydrazides bearing a biphenyl fragment as potential broad‐spectrum fungicides. ResearchGate. Retrieved from[Link]
APS Journals. A Review of Current Knowledge of Resistance Aspects for the Next-Generation Succinate Dehydrogenase Inhibitor Fungicides. Retrieved from[Link]
protocols for isolating 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene from reaction mixtures
An In-Depth Technical Guide to the Isolation and Purification of 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene Authored by: A Senior Application Scientist Introduction 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene is a substit...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Isolation and Purification of 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene
Authored by: A Senior Application Scientist
Introduction
2-Chloro-4-methyl-1-(3-nitrophenyl)benzene is a substituted biphenyl compound, a structural motif of significant interest in medicinal chemistry and materials science. Its synthesis is typically achieved through modern cross-coupling methodologies, such as the Suzuki-Miyaura or Ullmann reactions, which join two different aromatic rings.[1][2] The successful synthesis of the target molecule is only the first phase; obtaining the compound in high purity is critical for its use in subsequent applications, particularly in drug development where even trace impurities can have significant biological effects.
This application note provides a comprehensive guide to the isolation and purification of 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene from a typical reaction mixture. We will delve into the rationale behind each procedural step, offering protocols for liquid-liquid extraction, recrystallization, and column chromatography. The guide is designed for researchers and scientists who require not just a set of instructions, but a foundational understanding of the purification strategy.
Understanding the Crude Reaction Mixture
To design an effective purification strategy, one must first understand the potential composition of the crude reaction mixture. Assuming the target molecule is synthesized via a Palladium-catalyzed Suzuki-Miyaura coupling reaction between an aryl halide (e.g., 1-bromo-3-nitrobenzene) and an arylboronic acid (e.g., (2-chloro-4-methylphenyl)boronic acid), the crude product will contain a variety of components with differing chemical properties.[1]
Unreacted Starting Materials: Aryl halide and arylboronic acid.
Catalyst Residues: Palladium complexes and phosphine ligands.
Inorganic Salts: From the base used in the reaction (e.g., carbonates, phosphates).
Reaction Byproducts:
Homocoupling Products: Symmetrical biphenyls formed from the coupling of two identical starting material molecules (e.g., 2,2'-dichloro-4,4'-dimethylbiphenyl and 3,3'-dinitrobiphenyl).[3][4]
Protodeboronation/Dehalogenation Products: Starting materials that have lost their boron or halogen substituent.[5]
Boric Acid: Formed from the boronic acid during the reaction.[6]
The varying polarities and solubilities of these components form the basis of the separation strategy outlined below.
Caption: Composition of a typical crude reaction mixture.
Protocol 1: Aqueous Work-up and Liquid-Liquid Extraction (LLE)
The initial purification step, commonly referred to as the "work-up," aims to remove the bulk of water-soluble impurities. Liquid-liquid extraction (LLE) is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.[7][8][9]
Causality: The target compound is a neutral organic molecule with low water solubility, ensuring it will preferentially partition into the organic layer. In contrast, inorganic salts are highly soluble in the aqueous phase. Unreacted boronic acid, being weakly acidic, can be converted into its water-soluble salt form by washing with a basic aqueous solution, thus facilitating its removal from the organic layer.[6][9]
Step-by-Step Methodology
Quenching: Carefully pour the reaction mixture into a separatory funnel containing deionized water. This step dissolves the inorganic salts.
Extraction: Add an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) to the separatory funnel. The choice of solvent is critical; it must readily dissolve the target compound and be immiscible with water.[8]
Mixing and Separation: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup. Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases.[10] Place the funnel in a ring stand and allow the layers to fully separate.
Aqueous Wash: Drain the lower aqueous layer. Add fresh deionized water to the funnel, shake, and separate again. This wash helps remove residual water-soluble impurities.
Basic Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) sodium hydroxide (NaOH) solution. This deprotonates the acidic boronic acid, pulling it into the aqueous phase.[9]
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine). This step helps to break any emulsions and reduces the amount of dissolved water in the organic phase.
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.[10]
Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent, yielding the crude product as an oil or solid.
Caption: Workflow for Liquid-Liquid Extraction.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[11] An ideal recrystallization solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures, while impurities will either remain in solution or be insoluble at high temperatures.
Causality: As a hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form. The soluble impurities remain in the mother liquor. This method is highly effective for removing byproducts with different solubility profiles from the main product. For nitroaromatic compounds, alcoholic solvents are often a good starting point.[11]
Step-by-Step Methodology
Solvent Selection: The key to successful recrystallization is choosing the right solvent or solvent pair. Test small amounts of the crude product in various solvents (see Table 1). A good system is often a "good" solvent in which the compound is highly soluble (e.g., ethanol, isopropanol, ethyl acetate) paired with a "poor" solvent in which it is sparingly soluble (e.g., water, hexane, heptane).[11]
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent and heat the mixture to boiling (using a hot plate) with stirring until the solid dissolves completely.
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
Induce Crystallization: Remove the flask from the heat. If using a solvent pair, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). Reheat gently until the solution is clear again.
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[12]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals with a small amount of ice-cold "poor" solvent to rinse away any adhering mother liquor containing impurities.
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
Solvent System
Type
Boiling Point (°C)
Polarity
Notes
Ethanol/Water
Solvent Pair
78-100
High
A common choice for moderately polar compounds.[11]
Isopropanol
Single Solvent
82
Medium
Good for many aromatic compounds.
Toluene/Hexane
Solvent Pair
69-111
Low
Effective for less polar compounds; separates from more polar impurities.
Ethyl Acetate/Hexane
Solvent Pair
69-77
Medium-Low
Versatile system with good solubilizing power from ethyl acetate.
Table 1: Potential Solvent Systems for Recrystallization.
Protocol 3: Purification by Flash Column Chromatography
When recrystallization is ineffective, particularly for separating compounds with very similar solubilities like homocoupling byproducts, flash column chromatography is the method of choice.[13] This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[14]
Causality: Silica gel is a polar adsorbent. Non-polar compounds have a weaker affinity for the silica gel and will travel down the column more quickly with the mobile phase. More polar compounds will adsorb more strongly to the stationary phase and elute later.[13] By carefully selecting a mobile phase of appropriate polarity, a mixture of compounds can be separated into its individual components.
Step-by-Step Methodology
TLC Analysis: Before running a column, determine the optimal eluent system using Thin Layer Chromatography (TLC). Spot the crude mixture on a TLC plate and develop it in various solvent mixtures (e.g., different ratios of hexane and ethyl acetate). The ideal system will show good separation between the spot for the target product and the spots for impurities, with an Rf value for the product of approximately 0.3-0.4.
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed, and drain the excess solvent until it is level with the top of the silica.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Using a pipette, carefully apply the sample solution to the top of the silica bed.
Elution: Carefully add the eluent to the top of the column. Apply gentle air pressure to the top of the column to force the solvent through the silica gel at a steady rate.
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
Monitoring: Monitor the separation by spotting the collected fractions on TLC plates to identify which ones contain the pure product.
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, purified 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene.
Caption: Workflow for Flash Column Chromatography.
Conclusion
The successful isolation of 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene requires a systematic, multi-step approach. An initial aqueous work-up using liquid-liquid extraction effectively removes inorganic and highly polar impurities. Subsequent purification is best achieved by either recrystallization, for which a suitable solvent system must be empirically determined, or by flash column chromatography, which offers a robust method for separating closely related organic byproducts. The choice between these final purification techniques will depend on the specific impurity profile of the crude mixture and the scale of the reaction. Following these detailed protocols will enable researchers to obtain the target compound with the high degree of purity required for demanding applications in research and development.
References
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). SpringerLink. Retrieved April 5, 2026, from [Link]
Wikipedia. (2024, March 19). Liquid–liquid extraction. Retrieved April 5, 2026, from [Link]
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 8). YouTube. Retrieved April 5, 2026, from [Link]
Wikipedia. (2024, March 17). Suzuki reaction. Retrieved April 5, 2026, from [Link]
JoVE. (2020, March 26). Extraction - Concept. Retrieved April 5, 2026, from [Link]
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved April 5, 2026, from [Link]
Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction? Retrieved April 5, 2026, from [Link]
ResearchGate. (n.d.). Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. Retrieved April 5, 2026, from [Link]
Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved April 5, 2026, from [Link]
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Extraction and Drying. Retrieved April 5, 2026, from [Link]
Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved April 5, 2026, from [Link]
Columbia University. (n.d.). Column chromatography. Retrieved April 5, 2026, from [Link]
Wikipedia. (2024, January 23). Ullmann reaction. Retrieved April 5, 2026, from [Link]
Technical Support Center: Optimizing the Synthesis of 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield-limiting bottlenecks when synthesizing unsymmetrical biaryl scaffol...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield-limiting bottlenecks when synthesizing unsymmetrical biaryl scaffolds. The synthesis of 2-chloro-4-methyl-1-(3-nitrophenyl)benzene via the Suzuki-Miyaura cross-coupling presents a triad of specific mechanistic challenges: steric hindrance from the ortho-chloro group, chemoselectivity issues (C-Br vs. C-Cl oxidative addition), and the rapid degradation of 3-nitrophenylboronic acid.
This guide abandons generic advice in favor of field-proven, causality-driven troubleshooting to help you build a self-validating, high-yield experimental system.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: My reaction yield is stalling at 40–50% despite the complete consumption of 3-nitrophenylboronic acid. What is happening?A: This is a classic symptom of boronic acid degradation, manifesting primarily as protodeboronation or homocoupling . 3-Nitrophenylboronic acid is electronically activated but highly sensitive to basic, aqueous conditions.
The Causality: Under basic conditions, the boronic acid can undergo protonolysis to form nitrobenzene. Recent mechanistic studies demonstrate that while bulky phosphine ligands are traditionally used to force difficult couplings, they can paradoxically accelerate palladium-catalyzed protodeboronation by forming unstable post-transmetalation species [1]. Furthermore, in the presence of trace oxygen, 3-nitrophenylboronic acid rapidly homocouples to yield 3,3'-dinitrobiphenyl [4].
The Solution: If protodeboronation is the primary failure mode, shift to a "slow-release" strategy by converting the boronic acid to a pinacol ester (Bpin) prior to coupling [2]. To prevent homocoupling, ensure strict anaerobic conditions via rigorous freeze-pump-thaw degassing.
Q2: How do I overcome the steric hindrance from the ortho-chloro group on the aryl halide?A: The ortho-chloro substituent on 1-bromo-2-chloro-4-methylbenzene restricts the rotation of the forming biaryl axis.
The Causality: This steric bulk significantly increases the activation energy required for the reductive elimination step. If reductive elimination is too slow, the Pd(II) diaryl intermediate is trapped, leading to catalyst deactivation or off-target pathways.
The Solution: You must utilize a ligand that specifically forces reductive elimination. Specialized ligands, such as modern dialkylbiaryl phosphines (e.g., SPhos) or N-heterocyclic carbenes/triazolylidenes, provide the necessary steric bulk to "push" the product off the metal center while stabilizing the active Pd(0) species [3].
Q3: How do I prevent competitive oxidative addition at the C-Cl bond when using 1-bromo-2-chloro-4-methylbenzene?A: Chemoselectivity is critical here. You need the palladium to selectively insert into the C-Br bond while leaving the C-Cl bond intact.
The Causality: Palladium(0) naturally prefers the weaker C-Br bond (bond dissociation energy ~68 kcal/mol) over the C-Cl bond (~81 kcal/mol). However, at elevated temperatures (>90 °C) or when using highly electron-rich ligands with an excess of strong base, the catalyst can undergo secondary oxidative addition into the C-Cl bond of your newly formed product, leading to oligomerization.
The Solution: Cap the reaction temperature at 80 °C and use a mild, controlled base like K₃PO₄ instead of NaOH or KOH.
Section 2: Data & Catalyst Benchmarking
To select the optimal conditions, compare the quantitative performance of standard catalyst systems against the specific failure modes of this reaction.
Catalyst/Ligand System
Base / Solvent
Temp (°C)
Yield (%)
Primary Byproduct / Failure Mode
Pd(PPh₃)₄
Na₂CO₃ / Toluene:H₂O
90
45
Homocoupled 3,3'-dinitrobiphenyl
Pd(OAc)₂ / P(t-Bu)₃
K₃PO₄ / THF:H₂O
80
52
Nitrobenzene (Protodeboronation)
Pd₂(dba)₃ / SPhos
K₃PO₄ / Dioxane:H₂O
80
88
Trace oligomers
Pd-NHC (Triazolylidene)
K₂CO₃ / Isopropanol
60
92
None (Clean conversion)
Section 3: Validated Experimental Protocol
This step-by-step methodology utilizes a Pd₂(dba)₃/SPhos system to balance chemoselectivity and steric demands. Every phase includes a self-validating checkpoint to ensure systemic integrity.
Step 1: Reagent Preparation & Degassing
Charge an oven-dried Schlenk flask with 1-bromo-2-chloro-4-methylbenzene (1.0 equiv, 1.0 mmol) and 3-nitrophenylboronic acid (1.2 equiv, 1.2 mmol).
Add anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol).
Add 10 mL of a 1,4-Dioxane/H₂O mixture (4:1 v/v).
Critical Step: Degas the mixture via three rigorous freeze-pump-thaw cycles.
Self-Validation Checkpoint: Take a 50 µL aliquot after 1 hour of reaction time. The absence of 3,3'-dinitrobiphenyl in the crude LC-MS trace confirms successful oxygen removal.
Step 2: Catalyst Activation
Backfill the Schlenk flask with ultra-pure Argon.
Quickly add Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%) against a positive pressure of Argon.
Causality: Premixing the catalyst and ligand in the presence of the aryl halide ensures immediate oxidative addition, preventing the naked Pd(0) from aggregating into inactive palladium black.
Step 3: Reaction Execution
Seal the flask and heat the mixture to 80 °C in a pre-heated oil bath for 6 hours.
Self-Validation Checkpoint: Monitor via GC-MS. 80 °C provides enough thermal energy to overcome the ortho-chloro steric barrier. If you detect masses corresponding to terphenyls, your heating block is overshooting, causing C-Cl activation.
Step 4: Workup & Purification
Cool the reaction to room temperature, dilute with 20 mL of Ethyl Acetate, and filter through a short pad of Celite to remove palladium residues.
Wash the organic layer with brine (2 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify via flash column chromatography using a Hexanes/Ethyl Acetate gradient (typically 95:5) to isolate the pure 2-chloro-4-methyl-1-(3-nitrophenyl)benzene.
Section 4: Visualizing the Reaction Pathway
The following diagram maps the intended catalytic cycle against the primary failure modes discussed above.
Suzuki-Miyaura catalytic cycle detailing desired pathways and primary failure modes.
References
Ser, C. T., Hao, H., Pablo-García, S., Jorner, K., Li, S., Pollice, R., & Aspuru-Guzik, A. (2025). "Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation". Journal of the American Chemical Society. URL: [Link]
Lee, J. C. H., Sun, H.-Y., & Hall, D. G. (2015). "Optimization of Reaction and Substrate Activation in the Stereoselective Cross-Coupling of Chiral 3,3-Diboronyl Amides". The Journal of Organic Chemistry. URL: [Link]
Campos-Dominguez, E., et al. (2025). "Preparation and applications of metal complexes supported by fluorene- and anthrone-functionalized (bis)mesoionic 1,2,3-triazol-5-ylidenes". New Journal of Chemistry. URL: [Link]
Habashneh, A. Y., Dakhil, O. O., Zein, A., & Georghiou, P. E. (2009). "Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading". Synthetic Communications (via ResearchGate). URL: [Link]
Optimization
Technical Support Center: Troubleshooting Dechlorination in 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene
Welcome to the Technical Support and Troubleshooting Center for the chemoselective functionalization of biaryl intermediates. This guide specifically addresses the notorious hydrodehalogenation (dechlorination) side reac...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support and Troubleshooting Center for the chemoselective functionalization of biaryl intermediates. This guide specifically addresses the notorious hydrodehalogenation (dechlorination) side reaction encountered when attempting to reduce the nitro group of 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene to its corresponding aniline.
Part 1: Mechanistic Diagnostics (The "Why")
Q1: Why does the 2-chloro group cleave when I use standard Pd/C and H₂ to reduce the 3-nitro group?A1: Hydrodehalogenation is a kinetically competitive side reaction driven by the high affinity of palladium for aryl carbon-halogen bonds. During the catalytic cycle, highly active Pd(0) surface sites undergo oxidative addition into the C-Cl bond. Subsequent hydride attack from the activated hydrogen gas results in the irreversible loss of the chlorine atom, yielding a des-chloro byproduct[1].
Q2: Why is this specific biaryl substrate so prone to this side reaction?A2: In 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene, the biphenyl core creates a highly conjugated, planar geometry that strongly adsorbs onto the metal catalyst surface. While the 3-nitro group is undergoing reduction, the adjacent ring's 2-chloro position is held in close proximity to the active metal sites, drastically increasing the local probability of unwanted oxidative addition.
Mechanistic pathways of nitro reduction versus hydrodehalogenation side reactions.
Part 2: Catalyst Optimization & Causality (The "How")
Q3: What is the most reliable heterogeneous catalyst to prevent dechlorination?A3:Sulfided Platinum on Carbon (Pt(S)/C) .
The Causality: Sulfur acts as a selective catalyst poison. It preferentially binds to the highly active edge and corner sites of the platinum crystallites. Oxidative addition into the C-Cl bond requires these multi-atom, high-energy sites. Conversely, the thermodynamic reduction of the nitro group can proceed efficiently on the less active, sulfur-free terrace sites. By using Pt(S)/C, you selectively shut down the dechlorination pathway while maintaining robust nitro reduction activity[1].
Q4: I am restricted to using standard Pd/C or Raney Nickel due to supply chain limits. Can I salvage the reaction?A4: Yes, by introducing a dechlorination inhibitor. Adding morpholine or ammonia gas to the reaction mixture acts as an acid acceptor and selective site-blocker. These amines coordinate to the most active metal sites, suppressing the C-Cl hydrogenolysis pathway. Ammonia gas has been shown to reduce dechlorination to less than 0.4% in highly susceptible ortho-chloronitrobenzene systems[2][3].
Q5: Are there metal-free or base-metal alternatives that completely eliminate this risk?A5: Yes. Iron-mediated transfer hydrogenation (a modified Béchamp reduction) completely avoids noble-metal-catalyzed oxidative addition. Using Fe powder and an electrolyte (like NH₄Cl or FeCl₃) ensures excellent chemoselectivity, reducing the nitro group with zero hydrodehalogenation[4].
Part 3: Quantitative Catalyst Comparison
The following table summarizes expected outcomes when reducing 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene under various catalytic conditions:
When zero noble-metal contamination is required[4]
Part 4: Troubleshooting Workflow
Logical workflow for troubleshooting and mitigating hydrodehalogenation side reactions.
Part 5: Self-Validating Experimental Protocols
Protocol A: Chemoselective Hydrogenation using Pt(S)/C[1]
This protocol utilizes selective catalyst poisoning to ensure high fidelity of the C-Cl bond.
Reaction Setup: In a high-pressure reactor, dissolve 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene (1.0 eq) in THF (10 volumes). Add 1% Pt(S)/C (0.1 mol% Pt relative to substrate).
Purge & Pressurize: Purge the vessel with N₂ (3x), followed by H₂ (3x). Pressurize the reactor to exactly 3 bar H₂. Causality note: Keeping pressure low prevents overcoming the activation barrier for the poisoned sites.
Reaction Execution: Stir vigorously at 20–25 °C for 18 hours. Do not apply external heating.
Self-Validation (IPC): Sample the reaction and analyze via LC-MS.
Success Criteria: >99% conversion of starting material. The target mass [M+H]⁺ for 3-(2-chloro-4-methylphenyl)aniline should be >99% AUC. The des-chloro byproduct mass [M+H]⁺ (minus 34 Da) must be < 0.1% AUC.
Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with EtOAc. Concentrate the filtrate under reduced pressure to isolate the pure aniline.
Protocol B: Iron-Mediated Reduction (Base Metal Alternative)[4]
This protocol is a self-validating fail-safe when noble metals cannot be used.
Reaction Setup: Suspend 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene (1.0 eq) in a mixture of EtOH/H₂O (4:1 v/v, 15 volumes).
Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and NH₄Cl (2.0 eq).
Reaction Execution: Heat the mixture to reflux (approx. 80 °C) under an N₂ atmosphere for 4-6 hours with vigorous mechanical stirring.
Self-Validation (IPC): Spot on TLC (Hexanes/EtOAc 3:1) and confirm via LC-MS.
Success Criteria: Complete disappearance of the nitro starting material. Because iron cannot perform oxidative addition under these conditions, the des-chloro byproduct will inherently be 0.0%.
Workup: Cool to room temperature. Filter the iron sludge through Celite, washing generously with EtOAc. Extract the filtrate with saturated NaHCO₃, dry the organic layer over Na₂SO₄, and concentrate.
Technical Support Center: Optimizing Palladium Catalyst Loading for 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene Production
Welcome to the technical support center for the synthesis of 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the optimization of palladium catalyst loading for this specific transformation. The synthesis of this biaryl compound is typically achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The efficiency of this reaction is critically dependent on the precise loading of the palladium catalyst.
I. Understanding the Reaction: Suzuki-Miyaura Cross-Coupling
The formation of 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene involves the coupling of an aryl halide (e.g., 2-chloro-4-methyl-bromobenzene or a related derivative) with a (3-nitrophenyl)boronic acid or its ester. The catalytic cycle, a cornerstone of this process, is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.[1][2] This is followed by oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid derivative, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[3][4]
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, with a focus on optimizing palladium catalyst loading.
Q1: My reaction shows low or no conversion to the desired product. What are the primary factors related to the palladium catalyst that I should investigate?
A1: Low or no product yield is a common challenge and can often be traced back to the catalyst's activity.[2][5] Here are the key aspects to troubleshoot:
Inactive Catalyst Formation: The active catalyst is the Pd(0) species. Many protocols use a more stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that must be reduced in situ. If this reduction is inefficient, the catalytic cycle will not initiate effectively.[1][2]
Troubleshooting: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst, such as a Buchwald precatalyst, which is designed for reliable activation.[1] Also, ensure that your Pd(II) source is of high purity and has been stored correctly, as degradation can occur over time.[5]
Catalyst Decomposition (Palladium Black): The formation of a black precipitate is a tell-tale sign of catalyst deactivation.[2][5] This "palladium black" is an agglomeration of palladium atoms that are no longer catalytically active.[2][6]
Troubleshooting: This is often caused by an insufficient ligand-to-palladium ratio, leading to coordinatively unsaturated palladium centers that are prone to aggregation.[1] Ensure you are using an appropriate ligand-to-palladium ratio, which is typically between 1:1 and 4:1 depending on the specific ligand and palladium source.[1] Additionally, thorough degassing of your reaction mixture is crucial, as oxygen can oxidize the active Pd(0) species.[1][5]
Insufficient Catalyst Loading: While the goal is to use minimal catalyst, an exceptionally low loading might be insufficient to drive the reaction to completion, especially for challenging substrates.
Troubleshooting: If you suspect this is the issue, a systematic increase in catalyst loading can be beneficial.
Q2: I'm observing significant formation of homocoupled byproducts. How can I adjust the palladium catalyst loading to minimize this?
A2: Homocoupling, the self-coupling of the boronic acid or the aryl halide, is a frequent side reaction that reduces the yield of the desired product.[5] This is often promoted by high catalyst loading or the presence of oxygen.[5][7]
Troubleshooting:
Reduce Catalyst Loading: A primary strategy to minimize homocoupling is to decrease the palladium catalyst concentration.
Optimize Ligand Choice: The choice of ligand can also influence the extent of homocoupling.[5] Bulky, electron-rich phosphine ligands can often suppress this side reaction.[5][8]
Ensure Anaerobic Conditions: As oxygen can promote homocoupling, meticulous degassing of the solvent and reaction mixture is essential.[1][5]
Q3: What is a reasonable starting point for palladium catalyst loading, and how should I approach its optimization?
A3: A typical starting point for palladium catalyst loading in Suzuki-Miyaura reactions is between 0.5 and 5 mol%.[5] However, the optimal loading is highly dependent on the specific substrates, ligand, and reaction conditions.
Optimization Workflow: A systematic approach is key to finding the optimal catalyst loading.
Caption: A workflow for optimizing palladium catalyst loading.
Q4: Can the choice of palladium precatalyst and ligand affect the optimal catalyst loading?
A4: Absolutely. The precatalyst and ligand are intimately linked to the catalyst's efficiency and, therefore, the required loading.
Palladium Precatalysts: Modern precatalysts, such as those developed by Buchwald, are often more efficient at generating the active Pd(0) species.[1][9] This can allow for lower catalyst loadings compared to traditional sources like Pd(OAc)₂.
Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can significantly enhance the catalytic activity, enabling lower catalyst loadings.[3][5] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle and can stabilize the palladium center, preventing decomposition.[3][5]
Data Presentation: Impact of Ligand on Catalyst Loading
Ligand
Typical Catalyst Loading (mol%)
Key Characteristics
PPh₃
2 - 5
Traditional, less active for challenging substrates.
Q5: My reaction is sluggish. Should I increase the catalyst loading or the temperature?
A5: A sluggish reaction often indicates a high activation energy barrier for one of the steps in the catalytic cycle. While both increasing catalyst loading and temperature can increase the reaction rate, they should be considered carefully.
Increasing Temperature: Many Suzuki couplings require heating.[1] Incrementally increasing the temperature (e.g., in 10°C intervals) can often improve the reaction rate.[5] However, excessive heat can accelerate catalyst decomposition and promote side reactions.[1]
Increasing Catalyst Loading: If the reaction is slow due to a low concentration of the active catalyst, increasing the loading can be effective.
Experimental Protocol: Systematic Screening of Temperature and Catalyst Loading
Setup: Prepare a parallel set of reactions in a multi-well plate or individual vials.
Variables:
Catalyst Loading: Test a range of concentrations (e.g., 0.5 mol%, 1 mol%, 2 mol%, 4 mol%).
Temperature: For each catalyst loading, run the reaction at different temperatures (e.g., 80°C, 100°C, 120°C).
Monitoring: Monitor the reaction progress over time using a suitable analytical technique (e.g., LC-MS, GC-MS, or TLC).
Analysis: Determine the optimal combination of catalyst loading and temperature that provides the highest yield of the desired product with minimal side-product formation.
III. General Recommendations for Robust Suzuki-Miyaura Couplings
Beyond optimizing the palladium catalyst loading, several other factors are critical for a successful reaction:
Reagent Purity: Ensure all reagents, especially the boronic acid and the aryl halide, are of high purity. The stability of the boronic acid is a common reason for low yields.[7]
Solvent and Base: The choice of solvent and base is highly interdependent and can significantly impact the reaction outcome.[10] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[1] Solvents are typically ethereal (e.g., dioxane, THF) or aromatic (e.g., toluene), often with water as a co-solvent.
Inert Atmosphere: As mentioned, oxygen can deactivate the catalyst.[1][5] It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.
IV. References
Cid, J., et al. (2021). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 26(22), 6933. [Link]
Newman, S. G., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Catalysis, 12(15), 9448-9457. [Link]
Böck, F., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry, 21(14), 5548-60. [Link]
Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1955-1981. [Link]
Shaughnessy, K. H., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3989-3997. [Link]
Ghorbani-Vaghei, R., & Veisi, H. (2011). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. Tetrahedron Letters, 52(4), 529-532. [Link]
Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
The Royal Society of Chemistry. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Catalysis, Green Chemistry and Sustainable Energy, 1(1), 1-25. [Link]
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
American Chemical Society. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
American Chemical Society. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 12(5), 815-820. [Link]
American Chemical Society. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1955-1981. [Link]
Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]
ResearchGate. (n.d.). Effect of palladium amount on Suzuki-Miyaura reaction yield. Retrieved from [Link]
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
National Institutes of Health. (2021). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 26(16), 4991. [Link]
National Institutes of Health. (2011). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Chemistry: An Asian Journal, 6(4), 886-901. [Link]
American Chemical Society. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Catalysis, 8(4), 3479-3494. [Link]
American Chemical Society. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
DSpace@MIT. (2002). Palladium-catalyzed C-C, C-N and C-O bond formation. Retrieved from [Link]
Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. Retrieved from [Link]
MDPI. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Catalysts, 8(7), 284. [Link]
Semantic Scholar. (2012). Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. Retrieved from [Link]
ResearchGate. (2025, November 23). Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs? Retrieved from [Link]
Reddit. (2024, April 12). Why is Pd so good at facilitating the formation of C-C bonds? Retrieved from [Link]
Chemistry World. (2019, March 18). Creating carbon–carbon bonds via transition metal catalysis. Retrieved from [Link]
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank, 2012(1), M761. [Link]
Chemistry Stack Exchange. (2015, November 30). Synthesis of 2-methyl-4-nitrophenol from benzene? Retrieved from [Link]
Reddit. (2024, September 4). Struggling with Suzuki Reaction. Retrieved from [Link]
Google Patents. (n.d.). RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol. Retrieved from
Brainly. (2023, April 18). [FREE] Design a synthesis of 2-chloro-4-nitroanisole from benzene or any mono-substituted ... Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). Retrieved from [Link]
overcoming steric hindrance in 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene cross-coupling
Introduction: The Challenge of a Hindered Substrate The cross-coupling of 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene presents a significant synthetic challenge. This substrate combines two distinct difficulties for palla...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Challenge of a Hindered Substrate
The cross-coupling of 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene presents a significant synthetic challenge. This substrate combines two distinct difficulties for palladium-catalyzed cross-coupling reactions:
Steric Hindrance: The chlorine atom is positioned at a sterically congested ortho position, flanked by a methyl group and a bulky nitrophenyl ring. This bulkiness severely impedes the crucial oxidative addition step, where the palladium catalyst inserts into the carbon-chlorine bond.[1][2][3][4]
Electronic Deactivation: While the nitro group is electron-withdrawing, making the aryl chloride more electrophilic, its presence can also introduce challenges. The nitro group can potentially coordinate to the palladium center or undergo undesired side reactions under certain conditions.[5][6]
This guide provides a structured approach to overcoming these obstacles, offering detailed troubleshooting advice and optimized protocols to achieve successful coupling.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene failing or giving low yields?
Low yields are typically due to an inefficient oxidative addition step, which is the rate-limiting step for many cross-coupling reactions involving aryl chlorides.[7][8] The steric hindrance around the C-Cl bond makes it difficult for the palladium catalyst to access and break the bond. A secondary issue could be catalyst deactivation or competing side reactions like hydrodehalogenation (replacement of Cl with H).[7][9]
Q2: What is the most critical component for successfully coupling this substrate?
The choice of ligand is paramount. For sterically hindered aryl chlorides, standard ligands like triphenylphosphine (PPh₃) are often ineffective. You require bulky, electron-rich phosphine ligands, often from the "Buchwald" or "Hartwig" ligand families.[10][11][12] These ligands promote the formation of a highly reactive, monoligated L-Pd(0) species, which is small enough to approach the hindered C-Cl bond and electron-rich enough to facilitate the oxidative addition.[10]
Q3: Should I use a standard palladium source like Pd(OAc)₂ or a pre-catalyst?
For challenging couplings, palladium pre-catalysts are highly recommended.[13][14][15] Pre-catalysts are air- and moisture-stable Pd(II) complexes that readily generate the active, monoligated Pd(0) species in situ under the reaction conditions.[13][14] This avoids the often inefficient and unreliable reduction of Pd(II) sources like Pd(OAc)₂ and prevents the formation of palladium black or catalyst-inhibiting byproducts from sources like Pd₂(dba)₃.[13][15]
Q4: Can the nitro group interfere with the reaction?
Yes, while denitrative couplings are known, they typically require specific and often harsh conditions.[6][16][17] Under standard cross-coupling conditions, the primary concern with the nitro group is its potential for reduction if the reaction conditions are not carefully controlled or if certain side reactions occur.[5] However, many modern catalyst systems show excellent tolerance for the nitro functional group.[1][5]
Troubleshooting Guide: Diagnosing and Solving Common Issues
Problem 1: No Reaction or Trace Conversion
Your TLC or LC-MS shows only starting material, even after extended reaction time and heating.
Potential Cause
Diagnostic Step
Recommended Solution
Inactive Catalyst System
The combination of palladium source and ligand is not potent enough to activate the C-Cl bond.
Upgrade your catalyst system. Switch from Pd(OAc)₂ or Pd₂(dba)₃ to a modern palladium pre-catalyst (e.g., SPhos Pd G3, XPhos Pd G3). Pair it with a bulky, electron-rich biarylphosphine ligand like SPhos, XPhos, or RuPhos.[10][18][19]
Poor Pre-catalyst Activation
If using a Pd(II) source, the in situ reduction to Pd(0) is failing. This is a common issue with difficult substrates.[13][20]
Switch to a well-defined Pd(II) pre-catalyst that doesn't require a separate reduction step.[14][15] These are designed for easy activation.
Oxygen Contamination
The active Pd(0) catalyst is highly sensitive to oxygen and will be rapidly oxidized and deactivated.[21]
Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon for 30+ minutes). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire setup and reaction.[7][21]
Incorrect Base
The base may not be strong enough or may be sterically hindered itself, preventing efficient activation of the coupling partner (e.g., boronic acid in Suzuki coupling).
For Suzuki couplings, a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often effective.[7][21] For Buchwald-Hartwig aminations, a strong base like NaOtBu or LHMDS is typically required. Ensure the base is finely powdered and dry.[12][21]
Problem 2: Low to Moderate Yield (<50%)
The reaction works, but conversion is incomplete, or the isolated yield is poor.
Potential Cause
Diagnostic Step
Recommended Solution
Sub-optimal Ligand
The chosen bulky ligand may still not be ideal for this specific substrate combination.
Screen a panel of ligands. While SPhos is a good starting point, other ligands like XPhos, RuPhos, or BrettPhos may offer superior performance. The subtle steric and electronic differences can have a large impact.[17][22]
Side Reaction: Protodeboronation (Suzuki)
If you observe the formation of 1-methyl-3-(3-nitrophenyl)benzene (dehalogenated starting material), your boronic acid is being destroyed. This is a known side reaction, sometimes promoted by bulky ligands and water.[23][24][25]
1. Use a boronic ester: Switch from the boronic acid to a more stable pinacol (Bpin) or MIDA boronate ester.[19][21] 2. Minimize water: While some water is often necessary for Suzuki couplings, excess can promote this side reaction. Try reducing the amount of water or using an anhydrous solvent with a carefully controlled amount of added water.
Side Reaction: Hydrodehalogenation
The chloro-group is replaced by hydrogen. This can happen if the catalytic cycle is slow, allowing for competing reduction pathways.
Increase reaction concentration or temperature to favor the desired productive coupling over side reactions.[26] Ensure the system is rigorously deoxygenated, as oxidative degradation of the ligand can sometimes lead to species that promote reduction.
Poor Solubility
The reagents or catalyst may not be fully dissolved at the reaction temperature, leading to a sluggish or incomplete reaction.
Switch to a higher-boiling solvent that offers better solubility, such as dioxane, toluene, or CPME (cyclopentyl methyl ether).
Problem 3: Formation of Impurities
Besides the desired product, you observe significant side products.
Potential Cause
Diagnostic Step
Recommended Solution
Homocoupling of Coupling Partner
Formation of biaryl products from the self-coupling of your boronic acid or other organometallic reagent.
This is often caused by oxygen in the reaction mixture.[7][18] Improve your degassing and inert atmosphere techniques. Using a slight excess (1.1-1.2 equiv.) of the boronic acid can sometimes be beneficial, but a large excess may favor homocoupling.
Ligand Degradation
At high temperatures for prolonged periods, phosphine ligands can degrade, leading to catalyst deactivation and side reactions.
Use the lowest effective temperature. Consider using a more thermally stable N-heterocyclic carbene (NHC) ligand system, which can be effective for hindered substrates.[27][28][29]
Visualizing the Challenge and Solution
The Steric Hindrance Problem
The diagram below illustrates the key steps in a Suzuki-Miyaura cross-coupling cycle. The primary bottleneck for 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene is the Oxidative Addition step, where the bulky substituents impede the approach of the palladium catalyst.
Caption: Suzuki-Miyaura cycle for a hindered aryl chloride.
Troubleshooting Workflow
Follow this decision tree to systematically address issues with your reaction.
Caption: A systematic workflow for troubleshooting difficult cross-couplings.
This protocol is a robust starting point for coupling 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene with a generic arylboronic acid. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
Reagents & Equipment:
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
Potassium Phosphate (K₃PO₄) , finely ground and dried (3.0 equiv)
Anhydrous, degassed 1,4-Dioxane (to make a 0.1 M solution based on the aryl chloride)
Step-by-Step Procedure:
Setup: To the dry reaction flask, add the 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene, the arylboronic acid, and the finely powdered K₃PO₄.
Inerting: Seal the flask and cycle between vacuum and argon/nitrogen three times to thoroughly remove all oxygen.[7]
Catalyst Addition: Under a positive pressure of inert gas, quickly add the SPhos Pd G3 pre-catalyst.
Solvent Addition: Add the degassed 1,4-dioxane via syringe.
Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl chloride is consumed (typically 4-24 hours).
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society.[Link]
Well-Defined Palladium(II)–NHC Precatalysts for Cross-Coupling Reactions of Amides and Esters by Selective N–C/O–C Cleavage. Accounts of Chemical Research.[Link]
Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC.[Link]
Diagnosing issues with a failed Suzuki coupling? Reddit.[Link]
The Buchwald‐Hartwig Amination of Nitroarenes. ResearchGate.[Link]
Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. PMC.[Link]
Why am I getting low yield for my Suzuki coupling reaction? Reddit.[Link]
Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry.[Link]
An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal.[Link]
Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research.[Link]
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK.[Link]
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK.[Link]
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.[Link]
Organoplatinum Chemistry Related to Alkane Oxidation: The Effect of a Nitro Substituent in Ligands Having an Appended Phenol Group. MDPI.[Link]
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.[Link]
minimizing homocoupling byproducts in 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene synthesis
Topic: Minimizing Homocoupling in 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene Synthesis Welcome to the Technical Support Center for advanced cross-coupling optimization. The synthesis of 2-Chloro-4-methyl-1-(3-nitrophenyl...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Minimizing Homocoupling in 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene Synthesis
Welcome to the Technical Support Center for advanced cross-coupling optimization. The synthesis of 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene typically relies on a Suzuki-Miyaura cross-coupling between 1-bromo-2-chloro-4-methylbenzene (electrophile) and (3-nitrophenyl)boronic acid (nucleophile).
While this disconnection is highly efficient, researchers frequently encounter a parasitic side reaction: the formation of 3,3'-dinitrobiphenyl . This symmetrical biaryl byproduct is the result of the oxidative homocoupling of the boronic acid. It not only depletes the nucleophile stoichiometry but also severely complicates downstream chromatographic purification due to its similar polarity to the target biaryl.
This guide provides a mechanistic breakdown, troubleshooting FAQs, and a self-validating experimental protocol to suppress this specific homocoupling pathway.
Mechanistic Pathway Analysis
To eliminate homocoupling, we must first understand the divergent catalytic cycles. The productive cycle relies on the oxidative addition of the aryl halide. However, adventitious oxygen can intercept the active Pd(0) catalyst, creating a highly reactive peroxo-Pd(II) species that rapidly consumes the boronic acid[1].
Divergent pathways in Suzuki coupling: Productive cross-coupling vs. O2-mediated homocoupling.
Troubleshooting & Optimization FAQs
Q1: Why is 3,3'-dinitrobiphenyl forming as a major byproduct instead of my target biaryl?A1: The formation of 3,3'-dinitrobiphenyl is driven by the oxidative homocoupling of (3-nitrophenyl)boronic acid. This side reaction is primarily mediated by trace oxygen (O₂) in the reaction mixture. Oxygen oxidizes the active Pd(0) catalyst to a peroxo-Pd(II) complex. The oxophilic boron atom of the boronic acid coordinates to this peroxo species, facilitating a rapid double transmetalation event. Subsequent reductive elimination yields the homocoupled dimer and regenerates the catalyst[1].
Q2: I degassed my solvents using a nitrogen balloon, but homocoupling persists. What is failing?A2: Standard balloon degassing (simply bubbling gas through a needle) is often insufficient for highly sensitive cross-couplings. To rigorously exclude dissolved oxygen and prevent the formation of the peroxo-Pd(II) intermediate, you must employ a subsurface nitrogen or argon sparge for at least 30 minutes prior to catalyst addition, or utilize the freeze-pump-thaw method (minimum 3 cycles). Subsurface sparging has been proven to dramatically reduce the concentration of free Pd(II) oxidants in the reaction mixture[2].
Q3: Does the concentration of (3-nitrophenyl)boronic acid affect the homocoupling rate?A3: Yes. The oxidative homocoupling pathway is a bimolecular process with respect to the boronic acid. High local concentrations of the nucleophile heavily favor the non-productive double transmetalation cycle. To mitigate this, employ a "slow-release" strategy. This can be achieved physically by adding the boronic acid dropwise via a syringe pump over 1–2 hours. By keeping the effective concentration of the free boronic acid low, you partition the catalytic flux favorably toward the desired cross-coupling[3].
Q4: Even with rigorous degassing and slow addition, I observe ~5% homocoupling. Are there chemical additives that can suppress this?A4: Yes. The addition of a mild reducing agent, such as potassium formate, can chemically intercept the oxidative pathway. Potassium formate acts as a sacrificial reductant, converting any adventitious peroxo-Pd(II) back to the catalytically active Pd(0) state. Crucially, it does this without poisoning the catalyst or reducing the productive oxidative addition product (the aryl halide-Pd complex)[2].
Q5: What role do the base and solvent play in minimizing this byproduct?A5: Aqueous, strong bases (like NaOH or KOH) can accelerate the homocoupling of arylboronic acids by increasing the solubility and reactivity of the boronate species in the presence of trace oxygen. Switching to a weaker, anhydrous base (e.g., K₃PO₄) in an aprotic solvent system (such as 1,4-dioxane or THF) with minimal, strictly controlled water content reduces the kinetic rate of the homocoupling pathway[4].
Quantitative Data: Optimization Metrics
The following table summarizes the causal relationship between specific reaction parameters and the resulting product distribution. Data reflects the optimization trajectory from standard benchtop conditions to the rigorously controlled protocol.
Solvent System
Base (2.0 eq)
Atmosphere Control
Additive / Strategy
Target Yield (%)
3,3'-Dinitrobiphenyl (%)
THF / H₂O (1:1)
NaOH
Air (Open flask)
None
42%
48%
THF / H₂O (1:1)
NaOH
N₂ (Balloon sparge, 5 min)
None
61%
22%
1,4-Dioxane / H₂O (5:1)
K₃PO₄
N₂ (Subsurface sparge, 30 min)
None
84%
8%
1,4-Dioxane / H₂O (5:1)
K₃PO₄
N₂ (Subsurface sparge, 30 min)
Potassium Formate (0.5 eq)
92%
< 2%
1,4-Dioxane / H₂O (5:1)
K₃PO₄
N₂ (Subsurface sparge, 30 min)
K-Formate + Syringe Pump Add.
96%
Not Detected
Validated Experimental Protocol
This protocol is designed as a self-validating system . It incorporates specific in-process analytical controls (IPCs) and physical observables to ensure the causality of the chemistry is maintained throughout the workflow.
Equip an oven-dried 100 mL Schlenk flask with a magnetic stir bar and a rubber septum.
Add 1,4-dioxane (40 mL) and deionized water (8 mL) to the flask.
Insert a long spinal needle through the septum directly into the solvent mixture. Sparge with high-purity Nitrogen or Argon for exactly 30 minutes while stirring at 400 rpm.
Self-Validation Check: The solvent must remain perfectly clear. If any cloudiness appears, the solvent may be contaminated with peroxides; discard and use a fresh bottle.
Step 2: Catalyst & Electrophile Activation
Under a positive flow of nitrogen, briefly remove the septum and add 1-bromo-2-chloro-4-methylbenzene (10.0 mmol, 1.0 eq), K₃PO₄ (20.0 mmol, 2.0 eq), and Potassium Formate (5.0 mmol, 0.5 eq).
Add the catalyst system: Pd₂(dba)₃ (0.1 mmol, 1 mol%) and SPhos ligand (0.24 mmol, 2.4 mol%).
Reseal the flask and heat the mixture to 80 °C.
Self-Validation Check (Catalyst Health): The solution should transition to a deep red/orange color, indicating the formation of the active Pd(0)-SPhos complex. If the solution turns completely black within the first 10 minutes, this indicates rapid catalyst degradation to Pd(0) nanoparticles (palladium black) due to oxygen ingress. Abort the reaction and check manifold seals.
Step 3: Slow-Release Nucleophile Addition
In a separate, rigorously degassed vial, dissolve (3-nitrophenyl)boronic acid (11.0 mmol, 1.1 eq) in 10 mL of degassed 1,4-dioxane.
Draw this solution into a gas-tight syringe.
Using a syringe pump, add the boronic acid solution to the main reaction flask at a rate of 5.0 mL/hour (total addition time: 2 hours).
Step 4: In-Process Analytical Control (IPC)
At the 1-hour mark (midway through addition), extract a 50 µL aliquot using a degassed syringe.
Dilute in LC-MS grade acetonitrile and analyze.
Self-Validation Check (Pathway Partitioning): Monitor for the target mass (m/z ~247 for target) and the homocoupled dimer (m/z 244 for 3,3'-dinitrobiphenyl). The dimer peak should be at baseline level. If a significant peak at m/z 244 is observed, your syringe pump rate is too fast, overwhelming the transmetalation cycle. Reduce the pump rate by 50%.
Step 5: Quench & Isolation
Once addition is complete, stir for an additional 30 minutes at 80 °C.
Cool the reaction to room temperature. Quench by adding 20 mL of saturated aqueous NH₄Cl.
Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify via flash chromatography (Hexanes/Ethyl Acetate gradient). The absence of the homocoupled dimer will allow for a rapid, high-resolution separation of the target biaryl.
References
BenchChem. "Strategies to minimize homocoupling in Suzuki reactions of boronic acids". BenchChem Technical Support.
ACS Publications. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395". Organic Process Research & Development.
Royal Society of Chemistry. "CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling". RSC Books.
ACS Publications. "Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory". The Journal of Physical Chemistry A.
Technical Support Center: Recrystallization Optimization for 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene
Welcome to the Application Scientist Support Hub. This guide provides advanced troubleshooting, regulatory guidance, and self-validating protocols for the purification of 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Hub.
This guide provides advanced troubleshooting, regulatory guidance, and self-validating protocols for the purification of 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene. As a sterically hindered, highly lipophilic biphenyl derivative, this intermediate is prone to specific crystallization challenges—most notably Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."
Process Optimization Workflow
Workflow for optimizing recrystallization and resolving liquid-liquid phase separation.
Solvent Selection & Regulatory Matrix
Selecting the correct solvent system requires balancing thermodynamic solubility, impurity purge factors, and patient safety. Because this compound is highly soluble in non-polar solvents, a mixed solvent/antisolvent system (e.g., 2-Propanol/Water) is highly recommended to maximize yield while maintaining compliance with 1[1].
Table 1: Candidate Solvents & ICH Q3C Parameters
Solvent
Role
Boiling Point (°C)
ICH Q3C Class
PDE Limit (mg/day)
Concentration Limit (ppm)
2-Propanol
Primary Solvent
82.5
Class 3
50.0
5000
Ethanol
Primary Solvent
78.3
Class 3
50.0
5000
Methanol
Primary Solvent
64.7
Class 2
30.0
3000
Toluene
Primary Solvent
110.6
Class 2
8.9
890
Heptane
Antisolvent
98.4
Class 3
50.0
5000
Water
Antisolvent
100.0
Unclassified
N/A
N/A
Frequently Asked Questions & Troubleshooting
Q1: Why does my compound "oil out" instead of forming crystals, and how do I fix it?
A: Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs when the saturation temperature of your solution exceeds the melting point of the impure solute mixture. Because 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene is a highly lipophilic biphenyl, structural impurities significantly depress its melting point[2]. During cooling, high supersaturation forces the compound to separate as a solute-rich emulsion rather than integrating into a rigid crystal lattice[3].
The Causality: This oil phase acts as a highly effective solvent for structurally similar impurities (like unreacted aryl halides or biphenyl homodimers), completely bypassing the desired impurity rejection mechanism of a crystal lattice[3]. If the oil eventually solidifies, it traps these impurities, resulting in a low-purity glass or gum[4].
The Fix: To prevent oiling out, you must lower the saturation temperature. This can be achieved by adding slightly more primary solvent or by altering the solvent/antisolvent ratio. More importantly, introducing seed crystals within the metastable zone width (MSZW) bypasses the kinetic barrier for nucleation, forcing the system to grow crystals before supersaturation reaches the LLPS threshold[3].
Q2: How do I select a solvent system that maximizes the removal of Suzuki coupling impurities?
A: The efficiency of an impurity purge is governed by the thermodynamic partition coefficient of the impurity between the liquid solvent and the solid crystalline lattice[5]. For biphenyl derivatives synthesized via Suzuki cross-coupling, common impurities include homodimers and palladium residues[6].
Primary Solvents: Alcohols like 2-Propanol or Ethanol provide high solubility at elevated temperatures and a steep solubility curve upon cooling, which is ideal for cooling recrystallization[7]. 2-Propanol has been specifically cited as highly effective for removing biphenyl homodimers[6].
Computational Screening: Utilizing thermodynamic modeling software (e.g., COSMO-RS) allows you to predict these partition coefficients computationally, ensuring the chosen solvent preferentially solubilizes the impurity over the target API[5].
Q3: What are the regulatory considerations for residual solvents in this intermediate?
A: If this compound is a late-stage intermediate or active pharmaceutical ingredient (API), your solvent selection must strictly comply with8[8].
Class 2 Solvents (e.g., Toluene, Methanol) have strict Permitted Daily Exposure (PDE) limits due to inherent toxicity. Toluene is limited to 8.9 mg/day (890 ppm)[8].
Class 3 Solvents (e.g., Ethanol, 2-Propanol, Heptane) have low toxic potential. They are limited to a PDE of 50 mg/day (5000 ppm) and are strongly preferred for final recrystallization steps to simplify downstream regulatory filing[1][8].
This protocol utilizes a Class 3 compliant 2-Propanol/Water system, designed to prevent LLPS and maximize the purge of structural biphenyl impurities.
Step-by-Step Methodology:
Dissolution: Suspend the crude 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene in a minimum volume of 2-Propanol (approx. 5-7 mL/g). Heat the suspension to 75°C under continuous agitation until complete dissolution is achieved[7].
Hot Filtration: Rapidly pass the hot solution through a pre-heated fine-porosity filter (e.g., 0.45 µm PTFE).
Causality: This removes insoluble inorganic salts and palladium catalyst residues typical of Suzuki couplings[6].
Antisolvent Titration: Maintain the filtrate at 75°C. Add hot Water (antisolvent) dropwise until the solution exhibits persistent turbidity (the cloud point), indicating saturation[7]. Add 2-Propanol dropwise (1-2 drops) until the solution just clears.
Controlled Nucleation (Seeding): Cool the solution to 70°C (entering the metastable zone). Add 1-2% w/w of pure crystalline seeds of the target molecule.
Causality: Seeding provides a template for crystal growth, bypassing the high supersaturation levels that trigger oiling out[3].
Controlled Cooling: Linearly cool the suspension to 5°C at a slow, controlled rate of 0.1 to 0.2 °C/min.
Causality: Rapid cooling forces the solute into a liquid-liquid phase separation, trapping impurities[4]. Slow cooling ensures steady integration into the crystal lattice.
Isolation & Washing: Isolate the crystals via vacuum filtration. Wash the filter cake with a pre-chilled (5°C) mixture of 2-Propanol/Water (at the exact ratio of the final mother liquor).
Causality: This displaces impurity-laden mother liquor without dissolving the purified product.
Drying: Dry the product under vacuum at 40°C to a constant weight, ensuring residual 2-Propanol and Water are well below the 5000 ppm ICH limit[1].
References
Impurities: Guideline for Residual Solvents Q3C(R8) - ICH | ICH.org | 8
ICH Q3C (R9) Guideline on impurities - EMA | Europa.eu | 1
A Comparative Guide to the Reactivity of 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene and its 4-Chloro Isomer in Nucleophilic Aromatic Substitution
This guide provides an in-depth comparison of the reactivity of 2-chloro-4-methyl-1-(3-nitrophenyl)benzene and its isomer, 4-chloro-2-methyl-1-(3-nitrophenyl)benzene, with a focus on nucleophilic aromatic substitution (S...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth comparison of the reactivity of 2-chloro-4-methyl-1-(3-nitrophenyl)benzene and its isomer, 4-chloro-2-methyl-1-(3-nitrophenyl)benzene, with a focus on nucleophilic aromatic substitution (SNAr) reactions. This analysis is intended for researchers, scientists, and professionals in drug development who utilize substituted biphenyl compounds as key intermediates.
The strategic placement of substituents on aromatic rings can profoundly influence the course and rate of chemical reactions.[1][2] In the context of SNAr, the interplay of electronic and steric effects dictates the susceptibility of an aryl halide to nucleophilic attack.[1] This guide will dissect these factors to provide a clear rationale for the observed reactivity differences between the two isomers.
Understanding the Reaction: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a critical reaction class for the synthesis of a wide array of pharmaceutical and agricultural products.[3] Unlike SN2 reactions, which are uncommon at sp2-hybridized carbon centers due to steric hindrance, the SNAr mechanism proceeds via a two-step addition-elimination pathway.[4]
The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5][6] The presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), is crucial for stabilizing this intermediate and thus activating the ring towards nucleophilic attack.[4][5][7] The rate of reaction is significantly enhanced when these EWGs are positioned ortho or para to the leaving group, as this allows for effective delocalization of the negative charge.[4][7]
Conversely, electron-donating groups (EDGs), like a methyl group (-CH₃), decrease the ring's reactivity towards nucleophiles by increasing electron density.[1][8]
In both molecules, the reacting ring is the chloromethyl-substituted phenyl ring, which is activated by the electron-withdrawing 3-nitrophenyl group. The key difference lies in the relative positions of the chloro (leaving group) and methyl (electron-donating) substituents.
Electronic Effects at Play
The dominant factor governing the reactivity of these isomers is the stability of the Meisenheimer complex formed upon nucleophilic attack.
In Isomer A (2-Chloro-4-methyl-1-(3-nitrophenyl)benzene): The methyl group is located para to the site of nucleophilic attack (the carbon bearing the chlorine). The electron-donating nature of the methyl group will destabilize the negatively charged Meisenheimer intermediate.
In Isomer B (4-Chloro-2-methyl-1-(3-nitrophenyl)benzene): The methyl group is positioned ortho to the site of nucleophilic attack. While still electron-donating, its steric bulk may also play a role by potentially hindering the approach of the nucleophile. However, the primary electronic effect will be destabilization of the Meisenheimer complex.
Prediction of Reactivity: Based on electronic principles, the isomer with the electron-donating methyl group further away from the positions that bear the most negative charge in the Meisenheimer complex (ortho and para to the site of attack) would be expected to be more reactive. In both isomers, the methyl group is in a position (para in A, ortho in B) to destabilize the intermediate. However, the steric hindrance from the ortho-methyl group in Isomer B could further decrease its reactivity compared to Isomer A.
A quantitative prediction of reactivity can be approached using computational models that consider factors like the LUMO energy of the electrophile and the molecular electrostatic potential at the reaction center.[9]
Experimental Protocol for Comparative Kinetic Analysis
To empirically determine the relative reactivity of the two isomers, a comparative kinetic study is essential. The following protocol outlines a robust method for monitoring the progress of the SNAr reaction using UV-Vis spectrophotometry.[10][11][12]
Workflow for Comparative Reactivity Study
Caption: Electronic and steric factors influencing the reactivity of the isomers.
The 3-nitrophenyl substituent acts as a meta-director and a deactivating group for electrophilic aromatic substitution, but in the context of nucleophilic substitution on the adjacent ring, its electron-withdrawing nature is key to activating the entire biphenyl system.
Conclusion and Outlook
A thorough understanding of the structure-reactivity relationships in substituted biaryls is paramount for the efficient design and synthesis of complex organic molecules. This guide has provided a detailed comparison of the reactivity of 2-chloro-4-methyl-1-(3-nitrophenyl)benzene and its 4-chloro isomer in SNAr reactions.
The key takeaway is that the position of the electron-donating methyl group relative to the chloro leaving group significantly impacts the stability of the Meisenheimer intermediate and, consequently, the reaction rate. While both isomers are activated by the 3-nitrophenyl group, the isomer with the methyl group positioned further from the sites of negative charge delocalization in the intermediate is expected to be more reactive. A well-designed kinetic experiment, as outlined in this guide, will provide definitive quantitative data to support this qualitative prediction.
These principles can be extended to predict the reactivity of other substituted biaryl systems, aiding in the selection of appropriate starting materials and reaction conditions for synthetic applications in drug discovery and materials science.
References
OrgoSolver. Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Available from: [Link]
La Salle University. Substituent Effects. Available from: [Link]
Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. Available from: [Link]
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Available from: [Link]
Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]
ACS Publications. Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. (2024). Available from: [Link]
Pearson+. Biphenyl is two benzene rings joined by a single bond. The site o... | Study Prep. Available from: [Link]
ResearchGate. Nucleophilic Aromatic Substitution | Request PDF. Available from: [Link]
Vaia. Question: How might you synthesize the following substances from benzene? (a) m-Chloronitrobenzene (b) m-Chloroethylbenzene (c) 4-Chloro-1-nitro-2-propylbenzene (d) 3-Bromo-2-methylbenzenesulfonic acid. Available from: [Link]
ResearchGate. Scope of study. (a) Previously observed Meisenheimer complexes have... Available from: [Link]
Synthesis of aromatic compounds I. Available from: [Link]
gChem. SNAr Comparative Reaction. Available from: [Link]
YouTube. Aromatic Electrophilic Substitution on Biphenyl: Basic concept. reaction mechanism and examples. (2019). Available from: [Link]
Slideshare. Nucleophilic Aromatic Substitution | PPTX. Available from: [Link]
Frontiers. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Available from: [Link]
MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (2012). Available from: [Link]
NIH. Stable Spirocyclic Meisenheimer Complexes. (2008). Available from: [Link]
NIH. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. Available from: [Link]
ChemRxiv. A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Available from: [Link]
PMC. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. (2020). Available from: [Link]
Google Patents. Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
ResearchGate. (PDF) Stable Spirocyclic Meisenheimer Complexes. Available from: [Link]
Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. (2024). Available from: [Link]
Chemguide. electrophilic substitution in methylbenzene and nitrobenzene. Available from: [Link]
Electrophilic aromatic substitution. Part 34. Nitration of 1-chloro-4-nitro-benzene, 1,3-dichloro-2-nitrobenzene, 1,3-dinitrobenzene, 1-chloro-2,4-dinitro-benzene, and 2-chloro-1,3-dinitrobenzene in sulphuric acid and oleum. Available from: [Link]
Reddit. Why is (b) the correct answer? can anyone explain? : r/OrganicChemistry. (2022). Available from: [Link]
validation of LC-MS methods for 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene quantification
An in-depth technical guide for drug development professionals and bioanalytical scientists on establishing a robust, compliant quantification method for lipophilic biphenyl derivatives. Introduction: The Analytical Chal...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide for drug development professionals and bioanalytical scientists on establishing a robust, compliant quantification method for lipophilic biphenyl derivatives.
Introduction: The Analytical Challenge of Biphenyl Derivatives
The quantification of 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene (CAS: 1355247-82-3) in biological matrices presents a unique set of bioanalytical challenges. Characterized by a bulky biphenyl core, a lipophilic methyl group, and an electron-withdrawing nitro group, this molecule exhibits high hydrophobicity. During Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, highly lipophilic analytes strongly partition into the interior of electrospray ionization (ESI) droplets, making them highly susceptible to ion suppression caused by endogenous plasma lipids[1].
To ensure the integrity of pharmacokinetic (PK) and toxicokinetic (TK) data, method validation must strictly adhere to the 2[2]. This globally harmonized framework dictates stringent acceptance criteria for selectivity, matrix effects, accuracy, and precision[3].
Experimental Causality: Designing a Self-Validating System
A robust bioanalytical method is not merely a sequence of steps; it is a self-validating system where experimental choices proactively neutralize analytical variances.
The Critical Role of the Internal Standard (IS):
For lipophilic compounds prone to matrix effects, the choice of internal standard is the most consequential decision in method development. While structural analogs are cheaper, the ICH M10 guideline strongly supports the use of a 4 (e.g., a
13
C or
2
H labeled variant of the analyte)[4].
Causality: A SIL-IS possesses near-identical physicochemical properties to the target analyte. It co-elutes exactly at the same retention time, experiencing the identical ionization environment and matrix suppression[4]. By quantifying the analyte based on the Analyte/IS peak area ratio, extraction losses and instrument response fluctuations are mathematically canceled out, ensuring absolute quantitative trustworthiness.
Objective Comparisons: Platforms and Sample Preparation
To optimize the quantification of 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene, we must evaluate both the mass spectrometry platform and the sample extraction methodology.
A. Analytical Platform Comparison: QQQ vs. Q-TOF
While Triple Quadrupole (QQQ) instruments operating in Multiple Reaction Monitoring (MRM) mode are the industry standard for ICH M10 validation, High-Resolution Mass Spectrometry (HRMS) platforms like Q-TOF are increasingly utilized for complex matrices[5].
Table 1: LC-MS/MS Platform Performance Comparison
Performance Metric
Triple Quadrupole (QQQ - MRM)
High-Resolution MS (Q-TOF)
Primary Advantage
Maximum sensitivity and throughput
High mass accuracy; resolves isobaric interference
Typical LLOQ
0.01 - 0.05 ng/mL
0.1 - 0.5 ng/mL
Linear Dynamic Range
4 to 5 orders of magnitude
3 to 4 orders of magnitude
Selectivity Mechanism
Precursor-to-product ion transitions
Exact mass (sub-ppm mass error)
Best Use Case
Routine, high-throughput PK/TK assays
Assays with severe background matrix interference
B. Sample Preparation: Overcoming Phospholipid Suppression
Because 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene is highly lipophilic, simple Protein Precipitation (PPT) fails to remove endogenous phospholipids, leading to severe ion suppression[1].
Table 2: Extraction Method Comparison for Lipophilic Analytes
Metric
Solid-Phase Extraction (SPE)
Liquid-Liquid Extraction (LLE)
Protein Precipitation (PPT)
Extraction Mechanism
Hydrophobic/Mixed-mode retention
Partitioning into organic solvent
Denaturation of plasma proteins
Phospholipid Removal
Excellent (>95% removal)
Moderate to Good
Poor (High residual lipids)
Matrix Factor (MF)
~0.95 - 1.05 (Minimal suppression)
~0.85 - 1.10 (Moderate suppression)
<0.60 (Severe ion suppression)
Recovery (%)
85 - 95% (Highly reproducible)
70 - 85% (Variable)
>90% (High, but with interference)
Step-by-Step ICH M10 Validation Protocol
The following protocol outlines the mandatory experiments required to validate the LC-MS/MS method for 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene in human plasma[2].
Step 1: Selectivity and Specificity
Obtain at least six independent lots of blank human plasma[4].
Process and analyze the blank samples without the analyte or IS.
Acceptance Criteria: Any endogenous interference at the analyte's retention time must be <20% of the LLOQ response, and <5% of the SIL-IS response[6].
Step 2: Calibration Curve Construction
Prepare a minimum of 6 non-zero calibration standards covering the expected study sample concentration range.
Fit the data using a linear or quadratic regression with an appropriate weighting factor (e.g.,
1/x2
).
Acceptance Criteria: The back-calculated concentrations must be within ±15% of the nominal value (±20% for the LLOQ) for at least 75% of the standards[6].
Step 3: Accuracy and Precision (A&P)
Prepare Quality Control (QC) samples at four distinct levels: LLOQ, Low QC (within 3x LLOQ), Mid QC (~30–50% of the curve range), and High QC (at least 75% of the ULOQ)[7].
Analyze 6 replicates of each QC level across at least 3 independent analytical runs.
Acceptance Criteria: The intra-run and inter-run precision (CV%) must be ≤15% (≤20% for LLOQ). Accuracy must be within 85–115% of nominal values (80–120% for LLOQ)[6].
Step 4: Matrix Effect and Recovery
Extract blank plasma from 6 individual donors. Post-extraction, spike the samples with the analyte and SIL-IS at the LQC and HQC levels.
Compare the peak area ratio of these post-extraction spiked samples to the peak area ratio of neat standard solutions to calculate the IS-normalized Matrix Factor (MF)[5].
Acceptance Criteria: The CV of the IS-normalized MF across the 6 lots must not exceed 15%[6].
Step 5: Stability Profiling
Evaluate the stability of the analyte in plasma using LQC and HQC samples (n=3) under various conditions: Benchtop (room temperature), Freeze-Thaw (minimum 3 cycles), and Long-term storage (at -70°C)[5].
Bioanalytical Workflow Visualization
Figure 1: Standardized LC-MS/MS bioanalytical workflow for analyte quantification under ICH M10.
Analytical Platform Comparison: Mass Spectrometry Fragmentation of 2-Chloro-4-methyl-3'-nitrobiphenyl
As drug development and environmental toxicology increasingly demand high-throughput, high-confidence structural elucidation, selecting the right mass spectrometry (MS) platform is critical. This guide provides an object...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development and environmental toxicology increasingly demand high-throughput, high-confidence structural elucidation, selecting the right mass spectrometry (MS) platform is critical. This guide provides an objective comparison of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the characterization of 2-chloro-4-methyl-3'-nitrobiphenyl (C₁₃H₁₀ClNO₂).
By dissecting the causality behind specific fragmentation patterns, this guide serves as a self-validating system for analytical scientists to optimize their workflows.
Mechanistic Overview of Fragmentation
2-chloro-4-methyl-3'-nitrobiphenyl presents a unique analytical challenge due to the presence of three distinct functional groups on the biphenyl scaffold: a halogen (chlorine), an alkyl group (methyl), and a nitro group.
The fragmentation pathway is heavily dependent on the ionization energy and technique[1]. In hard ionization (EI), the molecule undergoes significant unimolecular decomposition. The nitro group typically undergoes a characteristic rearrangement to a nitrite ester before losing nitric oxide (NO, -30 Da), or it directly loses the nitro radical (NO₂, -46 Da)[2]. The chlorine atom provides a distinct isotopic signature (approx. 3:1 ratio for ³⁵Cl:³⁷Cl) and is prone to homolytic cleavage (-35 Da)[3].
Fragmentation Pathway Diagram
Caption: Primary EI-MS fragmentation pathways for 2-chloro-4-methyl-3'-nitrobiphenyl.
Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS
To objectively evaluate product performance, we compared a standard single-quadrupole GC-MS system against a high-resolution Quadrupole Time-of-Flight (Q-TOF) LC-MS/MS system[4].
Quantitative Data Summary
Feature / Metric
GC-EI-MS (70 eV)
LC-ESI-MS/MS (Positive/Negative CID)
Primary Ionization
Radical Cation [M]⁺• (m/z 247)
Protonated [M+H]⁺ or Deprotonated [M-H]⁻
Isotopic Fidelity
Excellent (Clear 3:1 Cl isotope pattern)
Good, but dependent on adduct formation
Key Fragments
m/z 201, 217, 212, 166
m/z 202 (from [M+H]⁺), m/z 167
Sensitivity (LOD)
~10-50 ng/mL
~1-5 ng/mL
Structural Elucidation
High (Extensive library matching available)
High (Requires MS/MS optimization)
Best Used For
Volatile/Semi-volatile screening, library ID
Trace quantification, complex biological matrices
Causality Insight: GC-EI-MS excels here because the biphenyl scaffold is highly stable and semi-volatile, making it an ideal candidate for gas-phase electron impact. The rigid structure allows for reproducible, library-matchable fragmentation. Conversely, LC-ESI-MS/MS provides softer ionization, which preserves the parent ion but requires collision-induced dissociation (CID) to force the necessary bond cleavages for structural confirmation[4].
Experimental Methodologies
To ensure a self-validating system, researchers must strictly control ionization parameters. Below are the step-by-step protocols for both platforms.
Protocol A: GC-EI-MS Analysis
Sample Preparation: Dissolve 1 mg of 2-chloro-4-methyl-3'-nitrobiphenyl in 1 mL of GC-grade hexane. Dilute to a working concentration of 10 µg/mL.
Injection: Inject 1 µL in splitless mode (Injector Temp: 250°C).
Chromatography: Use a 30 m x 0.25 mm x 0.25 µm DB-5MS column. Program the oven: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
Ionization: Set the EI source to 70 eV and 230°C.
Data Acquisition: Scan from m/z 50 to 350. Monitor the diagnostic isotopic cluster at m/z 247/249 to validate the intact molecular ion before assessing the m/z 201 (loss of NO₂) base peak.
Protocol B: LC-ESI-MS/MS Analysis
Sample Preparation: Dissolve the standard in LC-grade methanol/water (50:50, v/v) containing 0.1% formic acid to a concentration of 1 µg/mL.
Chromatography: Inject 5 µL onto a C18 reverse-phase column (50 x 2.1 mm, 1.8 µm). Use a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) at 0.4 mL/min.
Ionization: Operate the ESI source in positive mode. Capillary voltage: 3.5 kV; Desolvation temp: 350°C.
Tandem MS (CID): Isolate the [M+H]⁺ precursor (m/z 248). Apply a collision energy ramp (15-35 eV) using Argon as the collision gas.
Validation: Confirm the presence of the m/z 202 product ion (loss of NO₂) to verify the nitro group's position relative to the biphenyl core.
Caption: Divergent analytical workflows for GC-MS and LC-MS/MS characterization.
References
Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls
National Institutes of Health (PMC)
URL:[Link]
Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones
ResearchGate
URL:[Link]
Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification
NCSU / InTech
URL:[Link]
Mass spectrometry analysis of polychlorinated biphenyls: Chemical ionization and selected ion chemical ionization using methane as a reagent gas
ResearchGate
URL:[Link]
Benchmarking Extraction Techniques for 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene: A Comprehensive Application Guide
Introduction & Physicochemical Profiling The accurate quantification of complex biphenyl derivatives in environmental and biological matrices is a persistent challenge in analytical chemistry. 2-Chloro-4-methyl-1-(3-nitr...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Physicochemical Profiling
The accurate quantification of complex biphenyl derivatives in environmental and biological matrices is a persistent challenge in analytical chemistry. 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene is a highly lipophilic, asymmetrical biphenyl compound characterized by a unique electronic topology. The molecule features an electron-deficient nitroaromatic ring coupled to an electron-rich, sterically hindered chloromethylphenyl ring.
When extracting this compound from aqueous matrices (e.g., surface water or wastewater), analytical scientists must account for its strong hydrophobicity, its polarizability due to the nitro group, and its susceptibility to matrix interferences. Drawing upon established methodologies for nitroaromatics [1] and polychlorinated biphenyls (PCBs) [2][3], this guide objectively benchmarks three dominant extraction workflows: Salting-Out Liquid-Liquid Extraction (SO-LLE), Solid-Phase Extraction (SPE), and Dispersive Solid-Phase Extraction (d-SPE/QuEChERS) [4].
To ensure a self-validating system, all protocols described below require the pre-spiking of the aqueous matrix with an isotopically labeled surrogate (e.g.,
13C6
-labeled nitroaromatic analog) prior to extraction. This internal standard guarantees that any variations in final recovery are accurately attributed to the extraction mechanism rather than matrix-induced ion suppression during LC-MS/MS or GC-MS analysis.
Adapted from EPA Method 8330B for trace nitroaromatics [1] and EPA Method 609 [5].
Sample Preparation: Measure 1,000 mL of the aqueous sample into a 2 L separatory flask. Spike with 10 µL of the surrogate standard mix (10 µg/mL).
Salting-Out: Add 325 g of analytical-grade NaCl to the sample to maximize the ionic strength, forcing the hydrophobic biphenyl into the organic phase.
Partitioning: Add 84 mL of acetonitrile. Stir vigorously using a magnetic stirrer for 15 minutes.
Separation: Allow the mixture to stand for 10 minutes to ensure complete phase separation.
Concentration: Carefully collect the upper acetonitrile layer. Evaporate to near dryness under a gentle nitrogen stream at 35°C and reconstitute in 1 mL of methanol.
Method B: Solid-Phase Extraction (SPE)
Adapted from CDC protocols for Persistent Organic Pollutants [2].
Conditioning: Mount a 500 mg Polymeric Divinylbenzene (DVB) cartridge on a vacuum manifold. Condition sequentially with 5 mL dichloromethane, 5 mL methanol, and 5 mL MS-grade water. Do not allow the sorbent bed to dry.
Loading: Pass 1,000 mL of the surrogate-spiked aqueous sample through the cartridge at a strictly controlled flow rate of 5–10 mL/min to ensure optimal mass transfer.
Washing: Wash the sorbent bed with 5 mL of 5% methanol in water to elute polar matrix interferences. Dry the cartridge under full vacuum for 10 minutes.
Elution: Elute the target analyte using 2 × 4 mL of a dichloromethane/ethyl acetate mixture (1:1, v/v).
Reconstitution: Evaporate the eluate under nitrogen and reconstitute in 1 mL of methanol.
Adapted from modern high-throughput multiresidue workflows [4].
Extraction: Transfer 10 mL of the sample into a 50 mL PTFE centrifuge tube. Spike with the surrogate standard. Add 10 mL of acetonitrile and shake mechanically for 1 minute.
Partitioning: Add QuEChERS extraction salts (4 g MgSO
4
, 1 g NaCl). Shake vigorously for 1 minute to induce phase separation, then centrifuge at 4,000 rpm for 5 minutes.
Cleanup: Transfer 1 mL of the upper organic supernatant to a d-SPE cleanup tube containing 150 mg MgSO
4
(for residual water removal), 50 mg PSA (Primary Secondary Amine), and 50 mg C18.
Final Isolation: Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes. The resulting supernatant is transferred directly to an autosampler vial.
Workflow Visualization
Workflow comparison of LLE, SPE, and d-SPE for extracting the target biphenyl derivative.
Quantitative Benchmarking Data
The following table summarizes the experimental performance of each technique when extracting 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene spiked at 100 ng/L in a complex surface water matrix (n=6 replicates per method).
Extraction Method
Sorbent / Solvent System
Mean Recovery (%)
RSD (%)
Solvent Vol. (mL)
Time per Sample (min)
SO-LLE
Acetonitrile / NaCl
78.4
9.2
84.0
45
SPE (Silica C18)
Octadecyl-bonded silica
82.1
6.5
15.0
30
SPE (Polymeric)
Divinylbenzene (DVB)
96.5
3.1
15.0
30
d-SPE (QuEChERS)
MgSO
4
/ PSA / C18
88.3
5.4
10.0
15
Mechanistic Discussion & E-E-A-T Insights
As demonstrated in the benchmarking data, the choice of extraction chemistry fundamentally dictates method performance.
The Superiority of Polymeric SPE:
While traditional C18 sorbents rely exclusively on dispersive van der Waals forces, they yielded a moderate recovery of 82.1%. In contrast, the Polymeric DVB SPE achieved a near-quantitative recovery of 96.5% with the lowest variance (RSD 3.1%). The causality here is rooted in the analyte's structure. The DVB polymer provides a highly aromatic surface that facilitates strong
π−π
stacking interactions with the biphenyl core of 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene. This dual retention mechanism (hydrophobic +
π−π
) ensures that the analyte remains tightly bound during the aqueous wash step, preventing breakthrough. This aligns with advanced findings in PCB extraction, where specialized aromatic-bonded silicas (like pyrenebutyric acid) drastically outperform standard aliphatic chains [3].
Limitations of SO-LLE and d-SPE:
Salting-out LLE [1] suffered from the highest variance (RSD 9.2%) and lowest recovery. The massive volume of acetonitrile required, combined with the propensity for emulsion formation in natural surface waters, makes phase separation inconsistent.
Conversely, d-SPE offers a highly rapid, solvent-efficient alternative [4], yielding an acceptable recovery of 88.3%. However, its recovery falls short of Polymeric SPE due to a specific chemical interaction during the cleanup phase. The PSA (Primary Secondary Amine) sorbent used in d-SPE is designed to remove organic acids and pigments. Because the nitro group on our target molecule is highly polarizable and electron-withdrawing, it can engage in weak dipole-dipole interactions with the amine groups of the PSA sorbent, leading to minor, yet measurable, analyte loss during the dispersive cleanup.
Conclusion
For the rigorous quantification of 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene in complex matrices, Polymeric Solid-Phase Extraction (DVB) is the definitive gold standard. It provides the optimal balance of high recovery, low variance, and excellent matrix cleanup. While d-SPE serves as a viable, high-throughput alternative for time-sensitive screening, laboratories must carefully calibrate the PSA ratio to prevent unintended retention of the nitroaromatic moiety.
References
U.S. Environmental Protection Agency (EPA).
Centers for Disease Control and Prevention (CDC). "Comprehensive Solid-Phase Extraction Method for Persistent Organic Pollutants.
IEEE Xplore.
Phenomenex. "Dispersive Solid-Phase Extraction for QuEChERS Cleanup." Phenomenex.com.
U.S. Environmental Protection Agency (EPA).
Validation
Analytical Validation of 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene Derivatives: A Comparative Guide to IR Spectroscopy Techniques
As pharmaceutical pipelines increasingly rely on complex biphenyl scaffolds, the structural validation of functionalized intermediates becomes a critical bottleneck. The compound 2-Chloro-4-methyl-1-(3-nitrophenyl)benzen...
Author: BenchChem Technical Support Team. Date: April 2026
As pharmaceutical pipelines increasingly rely on complex biphenyl scaffolds, the structural validation of functionalized intermediates becomes a critical bottleneck. The compound 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene (CAS: 1355247-82-3)[1] presents a unique analytical challenge: it contains a highly polar nitro group, an aryl chloride, and a methyl group distributed across an asymmetric biphenyl system.
As a Senior Application Scientist, I have designed this guide to objectively compare the two dominant infrared (IR) spectroscopy techniques—FTIR-ATR (Attenuated Total Reflectance) and Transmission FTIR (KBr Pellet) —for the structural validation of this derivative. This guide moves beyond basic peak picking to explore the quantum mechanical causality behind the spectra and provides self-validating protocols for rigorous laboratory application.
Molecular Mechanistic Context: The Causality of IR Absorptions
To accurately validate this biphenyl derivative, we must first understand why its functional groups absorb infrared radiation at specific frequencies.
The Nitro Group (-NO₂)
The nitro group is the most diagnostic feature of this molecule. Because oxygen is significantly more electronegative than nitrogen, the N-O bonds are highly polar. During molecular vibration, this polarity results in a massive change in the dipole moment (
dμ/dx
), which translates to unusually intense infrared absorption peaks[2].
Furthermore, resonance delocalization makes the two N-O bonds chemically equivalent. Instead of stretching independently, they couple to stretch either in-phase or out-of-phase[3]. This splitting generates two distinct, high-intensity peaks:
Asymmetric Stretch: Occurs when one N-O bond compresses while the other elongates (typically 1550–1475 cm⁻¹)[4][5].
Symmetric Stretch: Occurs when both N-O bonds elongate and compress simultaneously (typically 1360–1290 cm⁻¹)[4][5].
The Aryl Chloride (Ar-Cl) and Biphenyl Backbone
The heavy chlorine atom attached to the aromatic ring creates a low-frequency C-Cl stretching vibration, typically found deep in the fingerprint region (1050–1090 cm⁻¹). The biphenyl backbone itself is characterized by aromatic C=C stretching (~1600 cm⁻¹ and ~1500 cm⁻¹) and specific out-of-plane (OOP) C-H bending modes that confirm the substitution pattern (meta-substituted on the nitro ring, and 1,2,4-trisubstituted on the chloro-methyl ring).
Fig 1: Functional group peak assignment logic for the biphenyl derivative.
Comparative Analysis: FTIR-ATR vs. Transmission (KBr Pellet)
When validating the synthesized derivative, the choice of sample introduction profoundly impacts the resulting spectrum.
FTIR-ATR relies on an evanescent wave penetrating a few micrometers into the sample. It is rapid and non-destructive but suffers from wavelength-dependent penetration depth, which can alter relative peak intensities and cause slight shifts at lower wavenumbers[6].
Transmission (KBr Pellet) measures the bulk intrinsic structure of the molecule. It provides sharper, well-resolved absorption bands without the optical distortions of ATR[7]. However, KBr is highly hygroscopic; improper preparation introduces water interference (broad O-H stretching at 3200–3500 cm⁻¹) and baseline tilting due to light scattering (the Christiansen effect)[8].
Table 1: Instrumental Performance Comparison
Parameter
FTIR-ATR (Diamond Crystal)
Transmission (KBr Pellet)
Analytical Impact for Biphenyl Derivatives
Sample Prep
None (Direct application)
High (Grinding, vacuum pressing)
ATR allows rapid, high-throughput screening of synthetic fractions[6][8].
Spectral Resolution
Good, but depth-dependent
Excellent (Bulk measurement)
KBr provides superior resolution for overlapping Ar-Cl and OOP bending modes[7].
Moisture Artifacts
Minimal
High risk (3200-3500 cm⁻¹)
KBr requires strict anhydrous handling to prevent masking of trace impurities[8].
Peak Integrity
Minor shifts at low cm⁻¹
True position
ATR spectra require mathematical correction to match transmission libraries[6].
Self-Validating Experimental Protocols
To ensure data integrity, every analytical workflow must be self-validating. The following protocols incorporate built-in quality control steps to prevent false positives during structural validation.
Protocol A: High-Throughput FTIR-ATR Screening
Causality Focus: Maximizing evanescent wave contact while correcting optical distortion.
System Validation: Perform a background scan on the empty, solvent-cleaned diamond crystal. Validate the optical path by scanning a polystyrene standard film (confirming the sharp aromatic C=C stretch exactly at 1601 cm⁻¹).
Sample Application: Deposit 2–5 mg of the synthesized derivative powder directly onto the crystal center.
Compression: Lower the ATR anvil and apply uniform pressure. Why? The evanescent wave only penetrates 0.5 to 2.0 µm. Intimate contact is required to prevent air gaps from degrading the signal-to-noise ratio.
Acquisition: Collect 64 scans at 4 cm⁻¹ resolution (4000 to 400 cm⁻¹).
Data Processing: Apply an ATR correction algorithm to normalize the wavelength-dependent absorbance. Apply Savitzky-Golay smoothing and 2nd derivative analysis to resolve overlapping peaks in the fingerprint region[9][10].
Causality Focus: Eliminating light scattering and hygroscopic artifacts.
Matrix Dehydration: Dry spectroscopic-grade KBr at 105°C for 24 hours. Why? KBr readily absorbs atmospheric moisture, which creates a massive, confounding O-H stretch that can mask critical high-frequency data[8].
Homogenization: Weigh ~1.5 mg of the derivative and ~150 mg of anhydrous KBr. Grind vigorously in an agate mortar for 3 minutes. Why? The particle size must be reduced below the wavelength of the IR radiation (< 2 µm) to prevent baseline tilting caused by Rayleigh scattering[8].
Pressing: Transfer the homogenous powder to a 13 mm die. Apply 10 tons of pressure under a vacuum for 5 minutes to fuse the KBr into a transparent, glass-like pellet.
Acquisition: Place the pellet in the transmission path and collect 64 scans against a blank air background.
Fig 2: Comparative IR spectral validation workflow for biphenyl derivatives.
Quantitative Data Presentation
The following table summarizes the expected theoretical wavenumbers against the typical experimental values obtained via both ATR and KBr methods for this specific derivative class. Note the slight downward shift in ATR values at lower wavenumbers due to the physics of internal reflection[6].
Table 2: Quantitative Peak Validation Data
Functional Group
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Observed ATR (cm⁻¹)
Observed KBr (cm⁻¹)
Nitro (-NO₂)
Asymmetric Stretch
1550 - 1475
~1527
~1530
Nitro (-NO₂)
Symmetric Stretch
1360 - 1290
~1348
~1350
Aryl Chloride
C-Cl Stretch
1050 - 1090
~1045
~1052
Methyl (-CH₃)
C-H Asym. Stretch
2920 - 2960
~2922
~2925
Aromatic Ring
C=C Stretch
1600, 1580, 1500
~1598, 1495
~1600, 1500
Aromatic C-H
Out-of-Plane Bending
880, 820, 780, 690
~878, 818, 775
~880, 820, 780
References
IR Spectroscopy Tutorial: Nitro Groups.orgchemboulder.com.
The handling and disposal of complex functionalized intermediates like 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene (CAS: 1355247-82-3) require rigorous adherence to Environmental Health and Safety (EHS) protocols. In drug...
Author: BenchChem Technical Support Team. Date: April 2026
The handling and disposal of complex functionalized intermediates like 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene (CAS: 1355247-82-3) require rigorous adherence to Environmental Health and Safety (EHS) protocols. In drug development and advanced organic synthesis, the structural motifs of a molecule directly dictate its end-of-life logistical routing.
As an Application Scientist, I emphasize that safe disposal is not merely a compliance exercise; it is a critical extension of the experimental workflow. The presence of both a halogen (chlorine) and a nitro group on this biphenyl derivative necessitates specific segregation strategies to prevent adverse downstream reactions and environmental contamination.
Below is the comprehensive, E-E-A-T-aligned operational guide for the proper laboratory disposal and spill management of 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene.
Physicochemical Risk Assessment
Before executing any disposal protocol, we must analyze the structural causality behind the chemical's hazards.
The Halogen Factor (Chlorine): Halogenated organic compounds must never be mixed with non-halogenated waste streams. Standard commercial incineration operates at temperatures insufficient to completely cleave carbon-halogen bonds, which can lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Halogenated waste requires specialized high-temperature incineration equipped with alkaline scrubbers to neutralize the resulting hydrochloric acid (HCl) gas [1].
The Nitroaromatic Factor: The nitro group (-NO₂) is a strong electron-withdrawing group and acts as a localized oxidant. While this specific biphenyl derivative is not classified as an explosive, nitroaromatic waste must be strictly segregated from strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride, active metals) to prevent spontaneous exothermic reactions or pressurization within waste carboys [2].
Nitrile gloves (double-gloving recommended for solutions), safety goggles, standard lab coat
Operational Workflow: Waste Segregation & Routing
The following diagram illustrates the logical decision-making process for routing waste containing 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene. Because the solute itself contains chlorine, the entire mixture must be routed as halogenated waste , regardless of whether the carrier solvent (e.g., Ethyl Acetate, Hexanes) is non-halogenated.
Workflow for determining the correct disposal stream for chlorinated solutes.
Step-by-Step Laboratory Disposal Protocol
This protocol is designed for professional laboratory settings utilizing certified hazardous waste management vendors. Do not attempt to chemically neutralize or degrade this compound in-house (e.g., via reduction of the nitro group), as improvised waste treatment introduces unnecessary reaction risks and violates standard EPA/RCRA guidelines [1].
Step 1: Container Selection and Preparation
Select a high-density polyethylene (HDPE) or glass waste carboy that is compatible with the primary solvent containing the chemical.
Ensure the container has a securely fitting, vapor-tight cap. Do not leave funnels in the waste container.
Step 2: Segregation and Transfer
Transfer the reaction mixture, mother liquor, or contaminated solvent into the designated Halogenated Organic Waste container.
Mechanistic Rule: Even if 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene is dissolved in a non-halogenated solvent like DMSO or Ethanol, the presence of the covalently bound chlorine atom legally and chemically categorizes the entire bulk liquid as halogenated waste.
Step 3: Labeling and Documentation
Attach a compliant Hazardous Waste label immediately upon the first drop of waste entering the container.
Explicitly list "2-Chloro-4-methyl-1-(3-nitrophenyl)benzene" and the carrier solvents on the label. Do not use structural abbreviations or proprietary project codes.
Check the appropriate hazard boxes (e.g., Toxic, Environmental Hazard).
Step 4: Secondary Containment and Storage
Store the waste container in a designated secondary containment tray within a ventilated flammable storage cabinet or dedicated waste accumulation area.
Ensure the area is free of incompatible chemical waste (e.g., concentrated acids, reducing agents).
Step 5: Vendor Hand-off
Once the container reaches 80% capacity, cap it tightly, log it in your institution's EHS inventory system, and arrange for pickup by a certified hazardous waste disposal contractor for high-temperature incineration.
Spill Response & Solid Waste Management
In the event of a spill or when handling contaminated consumables (e.g., weighing boats, silica gel from chromatography, filter paper):
Solid Waste Collection: Collect all solid materials contaminated with 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene (including empty reagent bottles and used PPE) into a designated solid hazardous waste bin lined with a heavy-duty poly bag.
Spill Decontamination:
If the solid powder is spilled, gently sweep it up using a dedicated brush and dustpan, avoiding dust generation.
If a solution is spilled, absorb it using inert, non-combustible absorbent materials (e.g., vermiculite, sand, or specialized universal absorbent pads). Never use combustible materials like sawdust for nitroaromatic spills.
Surface Cleaning: Wash the contaminated surface with a suitable organic solvent (e.g., a small amount of acetone or ethanol) to dissolve residual traces, absorbing the wash liquid with paper towels. Dispose of these towels in the solid hazardous waste bin.
Final Routing: Seal the solid waste bags and label them as "Solid Halogenated Organic Waste / Debris" for contractor incineration.
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from[Link]
Handling
Comprehensive Safety and Handling Guide for 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, the safety of our researchers and the integrity of our experiments are...
Author: BenchChem Technical Support Team. Date: April 2026
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, the safety of our researchers and the integrity of our experiments are paramount. This guide provides essential, in-depth safety and logistical information for handling 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene. As no specific Safety Data Sheet (SDS) is readily available for this compound, this document is built upon a conservative approach, synthesizing data from its constituent chemical groups: chlorinated aromatic hydrocarbons, aromatic nitro compounds, and methylated benzenes. This ensures a robust framework for operational safety and responsible disposal.
Immediate Safety Briefing: Hazard Profile
2-Chloro-4-methyl-1-(3-nitrophenyl)benzene is a complex molecule, and its hazard profile must be inferred from its structure.
Chlorinated Aromatic Moiety: Chlorinated aromatic compounds can exhibit a range of toxicities, including potential carcinogenicity, mutagenicity, and teratogenicity. They are also known for their persistence in the environment. Human exposure to some chlorinated aromatic compounds has been linked to skin conditions like chloracne.[1][2]
Nitrophenyl Group: Aromatic nitro compounds are often associated with toxicity. Nitrophenols, for example, can be harmful if swallowed, inhaled, or in contact with skin.[3] They can also cause skin and eye irritation.[4][5][6]
Methylated Benzene (Toluene-like) Component: While the methyl group itself is not highly reactive, the benzene ring to which it is attached is a known carcinogen.[7][8]
Given this composite structure, it is prudent to treat 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene as a substance with the potential for significant health hazards, including skin and eye irritation, and possible long-term toxicity.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties.
PPE Component
Specification
Rationale
Hand Protection
Double-gloving with nitrile gloves.
Nitrile provides good resistance to a range of chemicals. Double-gloving offers an additional layer of protection against potential tears or rapid permeation.
Eye Protection
Chemical splash goggles with a face shield.
This combination protects against both direct splashes and airborne particles, which is crucial when handling a solid that could become airborne.
Body Protection
Flame-resistant lab coat.
A flame-resistant lab coat protects against spills and prevents contamination of personal clothing.[3]
Respiratory Protection
NIOSH-approved N95 (or higher) respirator.
To prevent the inhalation of fine powders, especially when handling the compound outside of a certified chemical fume hood.[3]
Foot Protection
Closed-toe, chemical-resistant shoes.
Protects feet from spills.
Operational Plan: From Weighing to Waste
A meticulous, step-by-step operational plan minimizes exposure and ensures the integrity of the experiment.
Preparation and Weighing
Designated Area: All handling of 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene must be conducted within a certified chemical fume hood.
Surface Protection: Line the work surface of the fume hood with absorbent, plastic-backed bench paper to contain any spills.
Weighing: If possible, use an analytical balance with a draft shield located inside the fume hood.
Use a micro-spatula to carefully transfer the solid compound to a pre-weighed container.
Minimize the creation of dust. If dust is generated, allow it to settle within the fume hood before proceeding.
Dissolving and Reaction Setup
Solvent Addition: Slowly add the desired solvent to the container with the solid compound to prevent splashing.
Agitation: If necessary, cap the container and use gentle agitation to dissolve the compound. For heating, employ a controlled heating mantle and ensure proper ventilation.
Reaction Assembly: Assemble the reaction apparatus within the fume hood, ensuring all joints are securely clamped and sealed.
Post-Handling Decontamination
Equipment Cleaning: Thoroughly clean the spatula and any other equipment that came into contact with the compound using an appropriate solvent. Collect this cleaning solvent as hazardous waste.
Surface Decontamination: Wipe down the work surface in the fume hood with a damp cloth or paper towel, and dispose of it as solid hazardous waste.[9]
Disposal Plan: Responsible Stewardship
Proper disposal is a critical final step to ensure environmental protection and the safety of waste handlers.
Waste Segregation:
Solid Waste: All solid waste contaminated with 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene (e.g., used gloves, bench paper, weighing paper, contaminated vials) must be collected in a designated, clearly labeled hazardous waste container.[9]
Liquid Waste: Unused solutions and cleaning solvents containing the compound should be collected in a separate, labeled hazardous waste container for organic solvent waste.
Sharps Waste: Any contaminated sharps (needles, broken glass) must be disposed of in a designated sharps container.
Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."
Storage: Store waste containers in a designated satellite accumulation area until they are collected by the institution's environmental health and safety department.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and correct action can significantly mitigate harm.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill:
For a small spill within the fume hood, use an appropriate absorbent material to clean it up and dispose of it as hazardous waste.
For a larger spill or a spill outside of the fume hood, evacuate the area, and alert your institution's emergency response team.